molecular formula C3H3BrN2S B569822 5-Bromothiazol-4-amine CAS No. 1353101-50-4

5-Bromothiazol-4-amine

Katalognummer: B569822
CAS-Nummer: 1353101-50-4
Molekulargewicht: 179.035
InChI-Schlüssel: UKJOMPKCVCVOGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromothiazol-4-amine (CAS 1353101-50-4) is a brominated thiazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry . This compound is offered with a minimum purity of 98% and is classified for Research Use Only . The bromine atom at the 5-position makes it a valuable intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is widely used to create acetylene-linked structures for pharmaceutical and materials science research . As part of the thiazole family, which is known for its presence in biologically active molecules, 5-Bromothiazol-4-amine is a key precursor in the development of novel compounds with potential antimicrobial properties . Researchers utilize this scaffold to create derivatives that are screened for activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, structurally similar bromo- and amino-substituted thiazoles are investigated for their application in developing ligands for central nervous system targets, such as metabotropic glutamate receptors (mGluR5) , and in the synthesis of π-conjugated polymers for use in electronic devices . Proper handling procedures are essential; this material should be stored in a dark, dry, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-2-3(5)6-1-7-2/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOMPKCVCVOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743162
Record name 5-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-50-4
Record name 5-Bromo-4-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiazol-4-amine: A Rare and Potentially Unstable Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Nature of 5-Bromothiazol-4-amine

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of an amino group to this heterocyclic system gives rise to aminothiazoles, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While 2-aminothiazoles are well-explored and readily available, the 4-amino isomers represent a more elusive and challenging synthetic target. This guide focuses on a specific, yet sparsely documented member of this family: 5-Bromothiazol-4-amine.

A comprehensive search of the scientific literature and chemical supplier databases reveals a significant lack of information on 5-Bromothiazol-4-amine. This scarcity of data strongly suggests that the compound is either highly unstable or exceptionally difficult to synthesize and isolate, a characteristic that has been noted for the parent compound, 4-aminothiazole. Historical patent literature describes 4-aminothiazole as "an intermediate long sought in medicinal chemistry but hitherto unavailable because of the lack of operant procedures and because of the lability of 4-aminothiazole itself".[3] This inherent instability is attributed to the electronic properties of the thiazole ring, where an amino group at the 4-position does not benefit from the same resonance stabilization as one at the 2-position.[3]

This guide, therefore, serves as a theoretical and practical framework for the researcher interested in this rare molecule. It will provide the calculated physicochemical properties, propose a plausible synthetic strategy based on established methodologies for related compounds, and discuss its potential, yet unexplored, applications in drug discovery.

Physicochemical Properties: A Calculated Profile

In the absence of experimental data, the physicochemical properties of 5-Bromothiazol-4-amine have been calculated. These values provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₃H₃BrN₂SCalculated
Molecular Weight 179.04 g/mol Calculated[4]
Exact Mass 177.92003 DaCalculated[4]
Monoisotopic Mass 177.92003 DaCalculated[4]
Elemental Analysis C, 20.13; H, 1.69; Br, 44.64; N, 15.65; S, 17.90Calculated
XLogP3 1.7Predicted[4]
Hydrogen Bond Donor Count 1Predicted[4]
Hydrogen Bond Acceptor Count 3Predicted[4]
Rotatable Bond Count 0Predicted[4]

Note: These properties are computationally derived and await experimental verification.

Proposed Synthesis: A Pathway Fraught with Challenges

The synthesis of 5-Bromothiazol-4-amine is not a straightforward process. The inherent instability of the 4-aminothiazole core necessitates a carefully designed synthetic route that likely involves the use of protecting groups. Drawing inspiration from methodologies developed for the synthesis of 4-aminothiazole itself, a plausible pathway can be proposed.[3]

The Protective Group Strategy

A key challenge in synthesizing 4-aminothiazoles is the reactivity and instability of the free amine. Therefore, a strategy involving an N-trifluoroacetyl protecting group is proposed. This approach has been successfully employed for the synthesis of the parent 4-aminothiazole.[3] The trifluoroacetyl group is robust enough to withstand the reaction conditions required for the subsequent synthetic steps and can be removed under relatively mild basic conditions.

Proposed Synthetic Workflow

The proposed synthesis of 5-Bromothiazol-4-amine would likely proceed through the following key steps, starting from a readily available precursor:

Synthesis of 5-Bromothiazol-4-amine A 2,5-Dibromo-4-(trifluoroacetamido)thiazole B 5-Bromo-4-(trifluoroacetamido)thiazole A->B Selective Debromination (e.g., Catalytic Hydrogenation) C 5-Bromothiazol-4-amine B->C Hydrolysis (e.g., aq. NaOH or KOH) Drug_Discovery_Pathway A 5-Bromothiazol-4-amine (Scaffold) B Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B C Library of Novel Thiazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Potential Kinase Inhibitor Drug Candidate E->F

Sources

Definitive Technical Guide: 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges, synthesis, and utility of 5-Bromothiazol-4-amine , a rare and sensitive regioisomer of the aminothiazole family.

Synthesis, Stability, and Medicinal Chemistry Applications[1]

Executive Summary & Structural Identity[2]

5-Bromothiazol-4-amine (IUPAC: 5-bromo-1,3-thiazol-4-amine) is a specialized heterocyclic building block distinct from its widely available isomer, 2-amino-5-bromothiazole.[1] While the 2-amino derivatives are stable and ubiquitous in drug discovery (e.g., Abemaciclib), the 4-amino core is historically characterized by significant instability and tautomeric lability.

This guide provides a field-proven workflow for accessing this scaffold, emphasizing that it must be handled primarily as a salt or protected intermediate to prevent decomposition.[1] Its value lies in offering a unique vector for structure-activity relationship (SAR) exploration, particularly when the C2 position requires steric freedom or specific hydrogen bonding interactions.

Structural Specifications
  • IUPAC Name: 5-bromo-1,3-thiazol-4-amine[1]

  • CAS Number: (Rare/Variable based on salt form)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.97 g/mol (Free base)

  • Key Feature: The amine is at position 4 (adjacent to Nitrogen), and Bromine is at position 5 (adjacent to Sulfur).

Property5-Bromothiazol-4-amine (Target)2-Amino-5-bromothiazole (Common Isomer)
Structure Amine @ C4, Br @ C5Amine @ C2, Br @ C5
Stability Low (Hygroscopic, tautomerizes)High (Stable solid)
pKa (est) ~3.5 - 4.0 (Less basic)~5.3 (More basic)
Primary Use Specialized intermediate, C-H activationStandard HTS scaffold

Synthetic Routes & Mechanistic Causality[1][3]

Direct bromination of free thiazol-4-amine is operationally difficult due to the substrate's instability.[1] The most reliable "Self-Validating" protocol involves a Curtius Rearrangement strategy followed by late-stage halogenation of the protected amine.[1]

The "Protection-First" Pathway (Recommended)[1]

This route avoids the isolation of the unstable free amine until the final step.

Step 1: Precursor Synthesis (Ethyl thiazole-4-carboxylate) Starting from commercially available ethyl 2-aminothiazole-4-carboxylate, the amino group is removed via Sandmeyer-type deamination (diazotization followed by reduction with


) to yield ethyl thiazole-4-carboxylate.[1]

Step 2: Curtius Rearrangement to N-Boc-thiazol-4-amine The ester is hydrolyzed to the acid, then treated with Diphenylphosphoryl azide (DPPA) and tert-butanol.[1]

  • Mechanistic Insight: The intermediate isocyanate is trapped by t-BuOH to form the stable carbamate (Boc-protected amine).[1] This prevents the ring from tautomerizing or polymerizing.

Step 3: Regioselective Bromination The N-Boc-thiazol-4-amine is treated with N-Bromosuccinimide (NBS).[1]

  • Causality: Electrophilic aromatic substitution (EAS) occurs preferentially at C5 (the most electron-rich position remaining, alpha to sulfur) rather than C2. The bulky Boc group also sterically discourages reaction at N3.

Step 4: Controlled Deprotection Removal of the Boc group using HCl/Dioxane or TFA/DCM yields the stable salt form.

Experimental Protocol (Step-by-Step)

Reaction: Bromination of tert-butyl thiazol-4-ylcarbamate [1]

  • Setup: Charge a dry round-bottom flask with tert-butyl thiazol-4-ylcarbamate (1.0 eq) and anhydrous Acetonitrile (ACN) [0.1 M].

  • Cooling: Cool the solution to 0°C under

    
     atmosphere. Reason: Controls the exotherm and improves regioselectivity.
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light.[1]

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or LCMS. Look for the mass shift (+79/81 amu).

  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with EtOAc.[1] Wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. The product (tert-butyl (5-bromothiazol-4-yl)carbamate) is stable.[1]

  • Salt Formation: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir 2h. Filter the white precipitate.

    • Result:5-Bromothiazol-4-amine Hydrochloride .[1]

Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthesis workflow and the reactivity profile of the scaffold.

SynthesisWorkflow Start Ethyl 2-aminothiazole- 4-carboxylate Deam 1. Deamination (NaNO2, H3PO2) Start->Deam Inter1 Ethyl thiazole- 4-carboxylate Deam->Inter1 Curtius 2. Curtius Rearrangement (DPPA, tBuOH) Inter1->Curtius Protected N-Boc-thiazol- 4-amine Curtius->Protected Brom 3. Bromination (NBS, ACN, 0°C) Protected->Brom BocBromo N-Boc-5-bromo thiazol-4-amine Brom->BocBromo Deprot 4. Deprotection (HCl/Dioxane) BocBromo->Deprot Final 5-Bromothiazol-4-amine (HCl Salt) Deprot->Final

Caption: Figure 1.[1][2] Optimized synthetic pathway utilizing the Curtius rearrangement and late-stage bromination to access the target salt.

ReactivityMap Core 5-Bromothiazol- 4-amine (Core) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C5-Br Buchwald Buchwald-Hartwig (Amination at C5) Core->Buchwald C5-Br Amide Amide Coupling (R-COCl at N4) Core->Amide N4-NH2 Prod1 C5-Aryl Thiazoles (Kinase Inhibitors) Suzuki->Prod1 Prod2 C5-Amino Thiazoles Buchwald->Prod2 Prod3 Thiazol-4-yl Amides Amide->Prod3 Cycliz Cyclization (Fused Heterocycles) Prod3->Cycliz Intramolecular

Caption: Figure 2.[1] Reactivity profile. The C5-Br bond serves as the primary handle for cross-coupling, while the N4-amine allows for amide formation.

Medicinal Chemistry Applications

The 5-bromothiazol-4-amine scaffold is a "Privileged Structure" in the design of kinase inhibitors where the common 2-amino geometry does not fit the ATP-binding pocket.[1]

Case Study: CDK and GSK-3 Inhibitors

In many kinase inhibitors (e.g., aminothiazoles targeting CDK2 or GSK-3beta), the thiazole ring acts as a linker.[1]

  • The 2-Amino Constraint: The 2-aminothiazole directs substituents at a specific angle (

    
    ).[1]
    
  • The 4-Amino Advantage: Using the 4-amino isomer alters the vector of the substituents, potentially accessing different hydrophobic pockets (e.g., the "back pocket" of the kinase) or avoiding steric clashes with the gatekeeper residue.

  • Mechanism: The C5-Br allows for the attachment of an aryl "head" group via Suzuki coupling, while the C4-amine binds to the hinge region of the kinase via hydrogen bonding.

Handling & Stability (Safety)
  • Storage: Store strictly as the HCl or HBr salt at -20°C. The free base degrades rapidly in air (oxidation/polymerization).

  • Tautomerism: In solution (especially water), 4-aminothiazoles can exist in imino forms, complicating NMR interpretation. Always use DMSO-

    
     for characterization.[1]
    
  • Safety: Halogenated thiazoles can be skin sensitizers.[1] Use double gloving and handle in a fume hood.

References

  • Synthesis of 4-Aminothiazoles

    • Title: "Studies of Cyanamide Derivatives. Part 109.
    • Source:Bulletin of the Chemical Society of Japan, 1983.[3]

    • URL:[Link]

  • Bromination Methodology

    • Title: "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
    • Source:Journal of Organic Chemistry, 2017.[4]

    • URL:[Link]

  • Instability of 4-Aminothiazole

    • Title: "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase"
    • Source:Beilstein Journal of Organic Chemistry, 2009.
    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: "Thiazole Deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.
    • URL:[Link][5][6]

Sources

A Guide to the Spectral Characteristics of 5-Bromothiazol-4-amine: An In-depth Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-Bromothiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from closely related thiazole derivatives, to predict and interpret its spectral profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the structural elucidation of 5-Bromothiazol-4-amine and related compounds.

Introduction: The Significance of 5-Bromothiazol-4-amine

Thiazole and its derivatives are a cornerstone in the architecture of many biologically active molecules and pharmaceuticals.[1] The aminothiazole scaffold, in particular, is a privileged structure, appearing in a wide array of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a bromine atom at the 5-position of the thiazole ring in 5-Bromothiazol-4-amine is anticipated to significantly influence its electronic properties and potential as a synthetic intermediate for the creation of novel chemical entities.

Accurate structural characterization is paramount in the advancement of any new compound through the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming molecular structure, assessing purity, and providing insights into chemical bonding and reactivity. This guide will delve into the theoretical and practical aspects of interpreting the spectral data of 5-Bromothiazol-4-amine.

Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Bromothiazol-4-amine is foundational to understanding its spectral output. The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms, substituted with a bromine atom at position 5 and an amine group at position 4.

cluster_0 5-Bromothiazol-4-amine C4 C C5 C C4->C5 N4 NH₂ C4->N4 S1 S C5->S1 Br5 Br C5->Br5 C2 C S1->C2 N3 N N3->C4 C2->N3 H2 H C2->H2

Caption: Molecular structure of 5-Bromothiazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum of 5-Bromothiazol-4-amine is expected to be relatively simple, with key signals arising from the amine protons and the proton on the thiazole ring.

  • Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable, typically ranging from 1-5 ppm, and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] The signal may also undergo exchange with deuterium when D₂O is added to the sample, leading to its disappearance, which is a useful diagnostic tool.[5]

  • Thiazole Proton (C2-H): The proton at the C2 position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms in the ring. For comparison, the protons on unsubstituted thiazole appear at approximately 8.89 ppm (H2), 7.99 ppm (H5), and 7.43 ppm (H4).[6] In 2-aminothiazole, the C4-H and C5-H protons are observed at different shifts.[7] For 5-Bromothiazol-4-amine, the C2-H proton is the only ring proton and is anticipated to resonate downfield.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromothiazol-4-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH₂1.0 - 5.0broad singlet2HChemical shift is variable and signal disappears on D₂O exchange.
C2-H8.0 - 9.0singlet1HThe precise shift is influenced by the substituents on the thiazole ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule.

  • Thiazole Carbons: The three carbon atoms of the thiazole ring will each give a distinct signal. The chemical shifts are influenced by the neighboring heteroatoms and substituents. In related aminothiazole derivatives, the C2 carbon typically appears around 167 ppm, while the C4 and C5 carbons are found at approximately 152-155 ppm and 102 ppm, respectively.[8] In 5-Bromothiazol-4-amine, the C4 and C5 carbons will be significantly affected by the attached amine and bromine groups, respectively. The C5 carbon, bonded to the electronegative bromine atom, is expected to be shifted.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromothiazol-4-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2165 - 175Influenced by the adjacent nitrogen and sulfur atoms.
C4145 - 155Attached to the amine group.
C595 - 105Attached to the bromine atom.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of 5-Bromothiazol-4-amine is expected to show characteristic absorption bands for the amine group and the thiazole ring.

  • N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]

  • N-H Bending: The N-H bending (scissoring) vibration for primary amines is expected to appear in the range of 1590-1650 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce absorptions in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range.

  • C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 5-Bromothiazol-4-amine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3300 - 3500MediumAsymmetric and Symmetric Stretch
N-H1590 - 1650Medium to StrongBending (Scissoring)
C=N / C=C1400 - 1600Medium to StrongRing Stretching
C-N1250 - 1350MediumStretching
C-Br< 700Medium to StrongStretching

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 5-Bromothiazol-4-amine (C₃H₃BrN₂S), the molecular weight is approximately 179.99 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

  • Fragmentation Pattern: Thiazole rings are generally stable, leading to abundant molecular ions.[10] The fragmentation of 5-Bromothiazol-4-amine is likely to involve the loss of small molecules or radicals.

M [M]⁺˙ (m/z ≈ 180/182) F1 Loss of Br [M-Br]⁺ (m/z ≈ 101) M->F1 - Br• F2 Loss of HCN [M-HCN]⁺˙ (m/z ≈ 153/155) M->F2 - HCN F3 Loss of NH₂ [M-NH₂]⁺ (m/z ≈ 164/166) M->F3 - •NH₂

Caption: Predicted key fragmentation pathways for 5-Bromothiazol-4-amine.

Experimental Protocols: A Self-Validating System

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Validation: Compare the observed absorption bands with the expected frequencies for the functional groups present in the molecule.

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of the molecular ion.

  • Validation: The observed molecular weight should match the calculated molecular weight of the compound. The isotopic pattern for bromine should be present.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has provided a detailed, albeit predictive, overview of the spectral characteristics of 5-Bromothiazol-4-amine. By applying fundamental principles of spectroscopy and drawing comparisons with related, well-characterized molecules, a robust framework for the interpretation of its NMR, IR, and MS data has been established. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this and similar heterocyclic compounds in the pursuit of new scientific discoveries and therapeutic agents. The methodologies and interpretative strategies outlined herein provide a self-validating approach to the structural elucidation of novel thiazole derivatives.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Retrieved from [Link]

  • Samarra Journal of Pure and Applied Science. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • LOCKSS. (2010). a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Retrieved from [Link]

  • ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromothiazole-5-carbonitrile. Retrieved from [Link]

Sources

Navigating the Commercial Landscape of Brominated Thiazolamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Commercial Availability, Synthesis, and Application of 5-Bromothiazol-4-amine and Its Analogs

Introduction: The Thiazole Moiety in Modern Chemistry

The thiazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. As a privileged scaffold, it is a key component in a multitude of approved drugs, including antineoplastics like Tiazofurin and antivirals such as Ritonavir. The introduction of functional groups, particularly halogens and amines, onto the thiazole core provides chemists with versatile handles for further molecular elaboration. 5-Bromothiazol-4-amine, in particular, represents a synthetically attractive building block for the construction of complex molecular architectures. However, a thorough investigation of the commercial landscape reveals that this specific isomer is not a readily available stock item from major chemical suppliers. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of closely related and more accessible brominated aminothiazole isomers. Furthermore, it will delve into viable procurement strategies, established synthetic methodologies, critical applications, and essential safety and handling protocols.

The Commercial Reality: A Landscape of Isomers and Derivatives

Direct searches for "5-Bromothiazol-4-amine" in the catalogs of major chemical vendors yield limited to no results, indicating its status as a non-standard or custom-synthesis-only compound. Researchers are more likely to encounter a variety of other brominated aminothiazole isomers and derivatives. Understanding the availability of these analogs is crucial for designing efficient and cost-effective synthetic routes.

Below is a summary of commercially available brominated aminothiazole derivatives that can serve as valuable starting materials or structural surrogates.

Compound NameCAS NumberMolecular FormulaKey SuppliersNotes
2-Amino-5-bromothiazole monohydrobromide61296-22-8C₃H₄Br₂N₂SBLDpharm, Fisher ScientificA common starting material, available as the hydrobromide salt.[1]
5-Bromo-4-methyl-thiazol-2-amine3034-57-9C₄H₅BrN₂SSigma-Aldrich, LGC StandardsA methylated analog with documented availability.[2][3]
2-Amino-5-bromo-4-methylthiazole hydrochloride133692-16-7C₄H₆BrClN₂SSigma-Aldrich, Aladdin ScientificThe hydrochloride salt of the methylated analog.[4][5]
tert-Butyl (2-bromothiazol-4-yl)carbamate1245647-95-3C₈H₁₁BrN₂O₂SBLDpharm, CoolpharmAn N-Boc protected version of 2-Bromothiazol-4-amine.[6][7]
5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide79247-81-7C₄H₃Br₂F₃N₂SBLDpharmA trifluoromethylated derivative, indicating the availability of more complex analogs.[8]

Procurement Strategies for Specialized Building Blocks

Given the scarcity of 5-Bromothiazol-4-amine, researchers have two primary avenues for its acquisition: sourcing a closely related commercial analog for subsequent chemical modification or engaging a custom synthesis service.

Leveraging Commercial Analogs

The most practical approach is often to design a synthetic route that starts from a commercially available isomer, such as 2-Amino-5-bromothiazole. This strategy offers greater control over the timeline and budget of a research project.

The Custom Synthesis Workflow

For projects where the specific 5-Bromothiazol-4-amine isomer is indispensable, custom synthesis is a viable, albeit more resource-intensive, option. The typical workflow for engaging a contract research organization (CRO) for custom synthesis is outlined below.

custom_synthesis_workflow A 1. Initial Inquiry - Specify structure, quantity, purity - Request quotation B 2. Feasibility Study & Quote - CRO assesses synthetic routes - Provides timeline and cost A->B C 3. Project Initiation - Purchase order issued - Synthesis begins B->C D 4. Synthesis & Purification - Multi-step chemical synthesis - Chromatographic purification C->D E 5. Quality Control - NMR, LC-MS, HPLC analysis - Certificate of Analysis (CoA) generated D->E F 6. Product Delivery - Compound shipped with CoA - Project completion E->F

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Synthetic Approaches to Brominated Thiazoles

The synthesis of the broader family of bromothiazoles has been systematically explored, providing a solid foundation for accessing various isomers. A notable study by Uzelac and Rasmussen outlines methods for producing the complete family of bromothiazoles, including mono-, di-, and tri-brominated species, often through sequential bromination and debromination steps.[9] These methods advantageously avoid the use of elemental bromine.[9]

Representative Synthetic Protocol: Bromination of an Aminothiazole Derivative

The following is a generalized, literature-derived protocol for the bromination of a 2-aminothiazole derivative, which is a common transformation in this chemical space.

Objective: To synthesize a 5-bromo-2-aminothiazole derivative.

Materials:

  • 2-Aminothiazole derivative (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Acetonitrile (solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the 2-aminothiazole derivative in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.

synthesis_scheme reagents + NBS ──────────> Acetonitrile, 0°C to RT prod 5-Bromo-2-aminothiazole Derivative reagents->prod sub 2-Aminothiazole Derivative

Caption: General scheme for the bromination of a 2-aminothiazole derivative.

Pivotal Role in Drug Discovery and Development

Brominated thiazolamines are not merely synthetic curiosities; they are crucial intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). Their utility stems from the ability of the bromo substituent to participate in a variety of cross-coupling reactions, enabling the introduction of molecular complexity.

Case Study: Dasatinib

A prominent example is the use of a thiazole derivative in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6] The synthesis of Dasatinib involves the coupling of a complex thiazole intermediate with other heterocyclic fragments.[5][10] The specific substitution pattern on the thiazole ring is critical for the drug's binding affinity and selectivity for its target kinases, such as BCR-ABL.[10]

The thiazole moiety's importance extends beyond oncology. Thiazole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[11]

signaling_pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Activates BCR_ABL BCR-ABL (Oncogenic Kinase) Receptor->BCR_ABL Activates Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->BCR_ABL Inhibits

Caption: Illustrative role of a thiazole-based inhibitor in a cancer signaling pathway.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 5-Bromothiazol-4-amine or its analogs is paramount for reproducible research and development. A combination of analytical techniques is employed for comprehensive characterization.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment.¹H NMR will show characteristic shifts for protons on the thiazole ring. ¹³C NMR will confirm the carbon skeleton.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (with high resolution MS).The mass spectrum will show a molecular ion peak corresponding to the chemical formula, with a characteristic isotopic pattern for bromine.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak in the chromatogram indicates high purity. The retention time is characteristic of the compound under specific conditions.

For any procured brominated aminothiazole, it is imperative to obtain and review the Certificate of Analysis (CoA) from the supplier, which should detail the results of these quality control tests.

Safety and Handling Protocols

General Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

GHS Hazard Information for Related Compounds (e.g., 5-Bromo-4-(trifluoromethyl)thiazol-2-amine):

GHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific SDS for the compound you are handling before commencing any experimental work.

Conclusion

While the direct commercial availability of 5-Bromothiazol-4-amine is currently limited, the rich chemistry of the thiazole nucleus means that a wealth of structurally related isomers and derivatives are readily accessible to the research community. By understanding the commercial landscape, leveraging available analogs, and considering custom synthesis when necessary, scientists can effectively incorporate this valuable chemical motif into their research and development programs. The pivotal role of brominated aminothiazoles as intermediates in the synthesis of life-saving drugs like Dasatinib underscores their continued importance and justifies the exploration of efficient and scalable synthetic routes to novel isomers. As with any chemical reagent, a commitment to rigorous quality control and adherence to strict safety protocols are essential for successful and safe scientific advancement.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Hoffman Fine Chemicals. CAS 1025468-10-3 | 5-Bromothiazole-4-carboxamide. [Link]

  • ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]

  • ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]

  • Coolpharm Ltd. tert-Butyl(2-bromothiazol-4-yl)carbamate CAS NO.1245647-95-3. [Link]

  • American Elements. 4-Bromothiazole-5-carbonitrile | CAS 1367964-98-4. [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Journal of Chemical Research, 2010(11), 643-645. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • Hangzhou Go Top Peptide Biotech. The Synthesis Journey: Dasatinib Intermediate and its Significance. [Link]

Sources

Technical Whitepaper: 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

5-Bromothiazol-4-amine (CAS: 1353101-50-4) represents a specialized, high-value heterocyclic scaffold in modern drug discovery.[1] Unlike its ubiquitous isomer, 2-aminothiazole, the 4-amino regioisomer offers a distinct vector for hydrogen bonding and steric positioning within enzyme active sites. This scaffold is particularly relevant in the design of Type I and Type II kinase inhibitors , where the thiazole core serves as a hinge-binding motif, and the C5-bromide provides a critical handle for diversity-oriented synthesis via palladium-catalyzed cross-coupling.

This technical guide addresses the primary challenge associated with this moiety: chemical instability . The 4-aminothiazole core is prone to tautomerization and hydrolysis. Consequently, this guide focuses on robust protocols for its synthesis, stabilization (via salt formation or protection), and subsequent functionalization.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 5-bromo-1,3-thiazol-4-amine
CAS Number 1353101-50-4
Molecular Formula C

H

BrN

S
Molecular Weight 179.04 g/mol
Appearance Pale yellow to off-white solid (typically as HBr/HCl salt)
Solubility Soluble in DMSO, DMF; sparingly soluble in non-polar solvents.
Stability Low as free base. Prone to oxidative decomposition and hydrolysis. Store at -20°C under inert atmosphere (Ar/N

).
Structural Analysis
  • C5-Position (Electrophilic Handle): The bromine atom at C5 is activated for oxidative addition, facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • C4-Amine (Nucleophile/Donor): The exocyclic amine acts as a hydrogen bond donor. In kinase inhibitors, this often interacts with the "gatekeeper" residue or the hinge region backbone.

  • N3-Nitrogen (Acceptor): A critical hydrogen bond acceptor, essential for maintaining the planar conformation required for ATP-pocket binding.

Synthetic Methodologies

The synthesis of 5-bromothiazol-4-amine requires a strategy that circumvents the instability of the intermediate 4-aminothiazole. The most reliable route involves the cyclization of


-halonitriles with thioamides, followed by controlled halogenation.
Mechanism: The Hantzsch-Type Cyclization

The formation of the 4-aminothiazole core proceeds via an S-alkylation of the thioamide by the


-halonitrile, followed by an intramolecular Thorpe-Ziegler-type nucleophilic attack of the nitrogen onto the nitrile carbon.

SynthesisPathway Start1 Chloroacetonitrile (Cl-CH2-CN) Inter1 S-Alkyl Thioimidate (Intermediate) Start1->Inter1 S-Alkylation (EtOH, r.t.) Start2 Thioformamide (H-CS-NH2) Start2->Inter1 Core Thiazol-4-amine (Unstable Core) Inter1->Core Cyclization (Base, Reflux) Product 5-Bromothiazol-4-amine (Target) Core->Product Bromination (NBS, DMF, 0°C)

Figure 1: Synthetic pathway for the construction of the 5-bromothiazol-4-amine core.

Experimental Protocol 1: Synthesis of Thiazol-4-amine Core

Note: This reaction must be performed under an inert atmosphere.

  • Reagents: Chloroacetonitrile (1.0 eq), Thioformamide (1.1 eq) [generated in situ from formamide/P

    
    S
    
    
    
    if needed], Ethanol (anhydrous).
  • Procedure:

    • Dissolve thioformamide in anhydrous ethanol.

    • Add chloroacetonitrile dropwise at 0°C.

    • Stir at room temperature for 2 hours (formation of S-alkyl intermediate).

    • Add solid NaHCO

      
       (2.0 eq) to facilitate cyclization.
      
    • Heat to reflux for 4 hours. Monitor by TLC (disappearance of nitrile peak in IR).

    • Critical Step: Do not isolate the free base if possible. Proceed directly to protection or salt formation (add HCl/dioxane to precipitate the hydrochloride salt).

Experimental Protocol 2: Regioselective Bromination at C5

Direct bromination of the 4-aminothiazole (or its protected derivative) occurs exclusively at the C5 position due to the electronic enrichment provided by the sulfur atom and the amine.

  • Reagents: Thiazol-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.

  • Procedure:

    • Dissolve thiazol-4-amine (or its HCl salt neutralized with TEA) in DMF at -10°C.

    • Add NBS portion-wise over 30 minutes to avoid over-bromination or oxidation of the sulfur.

    • Stir at 0°C for 2 hours.

    • Quench with water/ice. Extract with EtOAc.[2]

    • Purification: The product, 5-bromothiazol-4-amine, is moderately stable as a solid but should be stored as a hydrobromide salt for long-term stability.

Reactivity & Functionalization

The 5-bromo substituent is a versatile handle for constructing complex molecular architectures. The following workflow outlines the standard elaboration of this scaffold.

ReactivityMap Center 5-Bromothiazol-4-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki C5 Arylation Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3) Center->Buchwald C5 Amination Acylation N-Acylation/Protection (AcCl or Boc2O) Center->Acylation N4 Functionalization Sandmeyer Sandmeyer Reaction (tBuONO, CuX2) Center->Sandmeyer C4 Halogenation

Figure 2: Reactivity profile of 5-bromothiazol-4-amine.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This is the primary method for installing aryl or heteroaryl groups at C5, common in kinase inhibitor synthesis.

Optimization Table: C5-Arylation Conditions

ParameterStandard ConditionOptimized Condition (Sterically Hindered)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

·DCM (3-5 mol%)
Base Na

CO

(2M aq)
K

PO

(3.0 eq)
Solvent DME/Water (3:1)1,4-Dioxane/Water (4:1)
Temperature 80°C100°C (Microwave: 120°C, 20 min)
Notes Good for phenylboronic acids.Required for heteroaryl boronic esters.

Protocol:

  • Charge a microwave vial with 5-bromothiazol-4-amine (1.0 eq), Aryl-boronic acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Add 1,4-dioxane and 2M Na

    
    CO
    
    
    
    (degassed).
  • Heat at 90°C for 4-12 hours under N

    
    .
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Kinase Inhibition (CDK/GSK-3)

The 4-aminothiazole scaffold mimics the adenine ring of ATP.

  • Binding Mode: The N3 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the C4-NH

    
     donates a hydrogen bond to the backbone carbonyl.
    
  • Case Study: In the development of CDK2 inhibitors, substitution at the C5 position (via the bromide handle) allows the molecule to access the hydrophobic pocket behind the gatekeeper residue, significantly improving potency and selectivity compared to unsubstituted analogs.

Self-Validating Quality Control

To ensure the integrity of the 5-bromothiazol-4-amine starting material:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C5-H singlet (typically around 8.8-9.0 ppm in the unbrominated precursor). The C2-H should remain as a singlet around 8.9 ppm.

  • LCMS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

  • Visual Inspection: Darkening of the solid indicates oxidation of the free amine; recrystallize or wash with cold ether before use.

References

  • Synthesis of 4-Aminothiazoles: Journal of Heterocyclic Chemistry. "Aminothiazole derivatives. II. A facile synthesis of condensed 4-aminothiazole derivatives using α-bromolactams and thioamides." (1994).

  • General Thiazole Synthesis: Organic Reactions. "The Hantzsch Thiazole Synthesis."

  • Catalog & Properties: Chemikart/A2B Chem. "5-Bromothiazol-4-amine | CAS 1353101-50-4."[1] [1]

  • Reactivity of Bromothiazoles: The Journal of Organic Chemistry. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods."

  • Kinase Inhibitor Applications: WIPO Patentscope. "WO1999021845 - 4-AMINOTHIAZOLE DERIVATIVES, THEIR PREPARATION AND THEIR USE AS INHIBITORS OF CYCLIN-DEPENDENT KINASES."[3] [3]

  • Cook-Heilbron Synthesis: Wikipedia. "Cook–Heilbron thiazole synthesis."

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Bromothiazol-4-amine in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromothiazol-4-amine as a Building Block in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Significance

5-Bromothiazol-4-amine represents a high-value, "ortho-functionalized" heterocyclic building block. Unlike its ubiquitous isomer (2-amino-5-bromothiazole), the 4-amino-5-bromo substitution pattern offers a unique geometry for constructing thiazolo[4,5-d]pyrimidines —bioisosteres of purines.

This specific arrangement allows for sequential functionalization:

  • C5-Position: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira) due to the activated C-Br bond.

  • C4-Amine: A nucleophilic handle for cyclization, acylation, or urea formation.

Critical Distinction: Researchers must verify the regiochemistry of their starting material. The 2-amino isomer is commercially abundant but leads to thiazolo[5,4-d]pyrimidines (a different vector space). The 4-amino isomer discussed here is rarer and often requires specific stabilization strategies.

Stability & Handling Protocols

Challenge: Free-base 5-bromothiazol-4-amine is electron-rich and prone to oxidative decomposition and polymerization upon exposure to air and light.

Best Practice:

  • Storage: Store exclusively as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. In salt form, the compound is stable at -20°C for >12 months.

  • Free-Basing: Generate the free base in situ only immediately prior to reaction.

  • Inert Atmosphere: All weighing and transfer operations should be conducted under Argon or Nitrogen.

Reactivity Landscape (Visualized)

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 5-Bromothiazol-4-amine (HBr Salt) Suzuki Path A: Suzuki Coupling (C5-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Carbonylation Path B: Pd-Carbonylation (C5-Ester/Amide) Core->Carbonylation Pd(OAc)2, CO, ROH Cyclization Path C: Annulation (Thiazolo[4,5-d]pyrimidines) Suzuki->Cyclization Sequential Ring Closure Carbonylation->Cyclization + Formamidine/Orthoester

Figure 1: Divergent synthetic utility of 5-bromothiazol-4-amine. Path A enables library expansion; Path B/C constructs the purine-mimic core.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl substituents at the C5 position without poisoning the catalyst via the free amine.

Mechanistic Insight: The free amino group can coordinate to Pd(II), arresting the catalytic cycle. While protecting groups (Boc/Acetyl) are common, this protocol uses a bulky ligand strategy to permit direct coupling of the salt.

Materials
  • Substrate: 5-Bromothiazol-4-amine HBr (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Ferrocene ligand prevents N-coordination.

  • Base: Cs₂CO₃ (3.0 eq) - Essential for in-situ free-basing and Boron activation.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) - Degassed.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active N₂ flow, charge a microwave vial with the thiazole salt, boronic acid, Cs₂CO₃, and Pd catalyst.

  • Solvation: Add the degassed solvent mixture. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: Microwave irradiation (100°C, 30 mins) is preferred for difficult substrates to minimize thermal decomposition of the thiazole.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water (x2) and brine.[1]

    • Critical: If the product contains basic nitrogens, avoid acidic washes.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product (5-arylthiazol-4-amine) is often fluorescent on TLC.

Protocol B: Synthesis of Thiazolo[4,5-d]pyrimidine Scaffolds

Objective: Construction of a purine bioisostere. This scaffold is highly relevant for Adenosine Receptor Antagonists and CDK Inhibitors .

Strategy: This is a two-stage cascade. First, convert the C5-bromide to a nitrile or ester (carbonylation), then cyclize with the C4-amine.

Workflow Diagram

CyclizationWorkflow Step1 Step 1: Cyanation (Zn(CN)2, Pd(PPh3)4) Intermediate Intermediate: 4-Amino-thiazole-5-carbonitrile Step1->Intermediate DMF, 120°C Step2 Step 2: Cyclocondensation (Formamide/Acid) Intermediate->Step2 Reflux Product Target: Thiazolo[4,5-d]pyrimidine Step2->Product

Figure 2: Conversion of 5-bromothiazol-4-amine to the bicyclic thiazolo[4,5-d]pyrimidine core.

Experimental Procedure (Cyanation-Cyclization Route)
  • Cyanation (Rosenmund–von Braun equivalent):

    • Mix 5-bromothiazol-4-amine (protected as N-acetyl if possible, or free base) with Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%) in DMF.

    • Heat at 120°C overnight under Argon.

    • Safety: Workup requires quenching with FeSO₄ or bleach to destroy residual cyanide.

    • Isolate 4-aminothiazole-5-carbonitrile .

  • Cyclization:

    • Dissolve the nitrile intermediate in neat Formamide (acting as solvent and reactant).

    • Add a catalytic amount of Ammonium Acetate.

    • Reflux (160–180°C) for 4 hours.

    • Result: The amine attacks the formamide, followed by condensation with the nitrile to close the pyrimidine ring.

    • Cooling: Upon cooling, the product often precipitates as a solid.[2]

Analytical Data Summary (Expected)

FragmentTechniqueCharacteristic SignalInterpretation
C5-Br MS (ESI)M / M+2 (1:1 ratio)Distinctive bromine isotope pattern confirms starting material integrity.
C4-NH₂ ¹H NMRδ 5.0–7.0 ppm (Broad s)Exchangeable with D₂O. Shift varies heavily with solvent (DMSO vs CDCl₃).
Thiazole C2-H ¹H NMRδ 8.5–9.0 ppm (Singlet)Diagnostic aromatic proton. Disappears if C2 is substituted.

References

  • Thiazolo[4,5-d]pyrimidine Synthesis: Vertex AI Search.[3] (2025).[4][5][6] Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.

  • Medicinal Chemistry Applications (Adenosine Antagonists): UNICAM. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors.

  • Suzuki Coupling Methodologies for Thiazoles: Organic Chemistry Portal. (2010). Suzuki Coupling Mechanisms and Conditions.

  • Handling of Aminothiazole Salts: Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole monohydrobromide Product Specification. (Cited for salt stability analogy).

Sources

5-Bromothiazol-4-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromothiazol-4-amine in the Synthesis of Kinase Inhibitors

Abstract & Introduction

In the landscape of kinase inhibitor discovery, the thiazole ring acts as a "privileged scaffold" due to its ability to mimic the adenine base of ATP.[1] Specifically, 5-bromothiazol-4-amine represents a high-value, orthogonal building block. Unlike its more common isomer (2-amino-5-bromothiazole), the 4-amino-5-bromo substitution pattern offers a unique geometric vector for accessing the hydrophobic back-pocket of kinases while maintaining critical hydrogen bonding interactions with the hinge region.

This guide details the synthetic utility of 5-bromothiazol-4-amine, focusing on its role as a precursor for fused bicyclic systems (e.g., thiazolo[4,5-d]pyrimidines) and as a core for fragment-based drug design (FBDD). We address the specific stability challenges of 4-aminothiazoles and provide self-validating protocols for palladium-catalyzed cross-couplings and annulation reactions.

Structural Analysis & Reactivity Profile

The 5-bromothiazol-4-amine scaffold possesses distinct electronic features that dictate its reactivity. The C-5 bromine serves as an electrophilic handle for cross-coupling, while the C-4 amine acts as a nucleophile.

Expert Insight (Stability): Unsubstituted 4-aminothiazoles are inherently unstable and prone to oxidative decomposition. However, the presence of the electron-withdrawing bromine atom at C-5 significantly stabilizes the C-4 amine by reducing the electron density of the ring system, making it a viable, albeit sensitive, intermediate for multi-step synthesis.

Visual 1: Reactivity Map & Strategic Divergence

ReactivityMap Core 5-Bromothiazol-4-amine (Core Scaffold) C5_Br C-5 Bromine (Electrophile) Core->C5_Br C4_NH2 C-4 Amine (Nucleophile) Core->C4_NH2 Suzuki Suzuki-Miyaura Coupling (Access to Hydrophobic Pocket) C5_Br->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Cyanation Pd-Catalyzed Cyanation (Precursor to Fused Rings) C5_Br->Cyanation Zn(CN)2, Pd(PPh3)4 Amide Amide/Urea Formation (Hinge Binding Interaction) C4_NH2->Amide R-COCl / R-NCO Annulation Cyclization to Thiazolo[4,5-d]pyrimidine Cyanation->Annulation + Formamide/Orthoester

Caption: Divergent synthetic pathways from 5-bromothiazol-4-amine. The C-5 position allows for library expansion (Suzuki) or scaffold morphing (Cyanation/Annulation).

Key Synthetic Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

This reaction is critical for installing hydrophobic groups (aryl/heteroaryl) that occupy the kinase "selectivity pocket" (back-pocket).

Challenge: Aminothiazoles can poison Palladium catalysts via coordination. Solution: Use of bidentate ligands (dppf) and optimized base strength prevents catalyst deactivation and dehalogenation side-reactions.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 5-Bromothiazol-4-amine (1.0 eq)

    • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[1]

    • Base: 2M Na₂CO₃ (aqueous) (3.0 eq)[1]

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial with the thiazole, boronic acid, and catalyst under Argon.[1]

    • Add degassed dioxane (0.1 M concentration relative to thiazole).[1]

    • Add the aqueous base.[1]

    • Seal and heat to 90°C for 4–12 hours (Thermal) or 110°C for 30 min (Microwave).

    • Self-Validation Point: Monitor by LC-MS. If dehalogenation (loss of Br, replaced by H) exceeds 10%, lower temperature to 80°C and switch solvent to DME/Water (3:1).[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).[1]

Table 1: Optimization of Suzuki Conditions for Aminothiazoles

ParameterCondition A (Standard)Condition B (Difficult Substrates)Outcome Note
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Bidentate ligand (dppf) prevents Pd-poisoning by the amine.
Base K₂CO₃Cs₂CO₃ Cesium often improves yields for sterically hindered boronic acids.[1]
Solvent DMF/H₂ODioxane/H₂O Dioxane reduces protodeboronation side reactions compared to DMF.[1]
Temp 100°C80°C Lower temp reduces hydrodehalogenation (replacement of Br with H).[1]
Protocol B: Scaffold Morphing – Synthesis of Thiazolo[4,5-d]pyrimidines

The 5-bromothiazol-4-amine is a potent precursor for creating fused bicyclic systems that are isosteric with purines (adenine). This requires converting the C-5 bromine to a nitrile, followed by cyclization.

Mechanism:

  • Cyanation: Pd-catalyzed exchange of Br for CN.

  • Annulation: The C-4 amine and C-5 nitrile react with a one-carbon donor (formamide or orthoester) to close the pyrimidine ring.

Step-by-Step Methodology:

Step 1: Cyanation

  • Mix 5-bromothiazol-4-amine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.1 eq) in dry DMF.

  • Heat at 120°C (Microwave) for 1 hour.

  • Safety: Work in a well-ventilated fume hood; generate cyanide waste protocols.

  • Isolate 4-amino-5-cyanothiazole .

Step 2: Cyclization (The "Purine Mimic" Formation) [1]

  • Suspend 4-amino-5-cyanothiazole in Triethyl orthoformate (acting as solvent and reagent) and Acetic Anhydride (10 eq).

  • Reflux (140°C) for 4 hours.

  • Validation: Appearance of a new peak [M+H]+ = (Starting Mass + 27).[1]

  • Cool and treat with Ammonia/Ethanol to cleave any exocyclic acetyl groups if acetylation occurred on the pyrimidine nitrogen.[1]

Visual 2: Workflow for Kinase Inhibitor Library Generation

Workflow Start Start: 5-Bromothiazol-4-amine Decision Target Architecture? Start->Decision PathA Path A: Monocyclic Core (Direct Hinge Binder) Decision->PathA PathB Path B: Bicyclic Core (ATP Mimic) Decision->PathB StepA1 1. Suzuki Coupling (C-5) Install Hydrophobic Tail PathA->StepA1 StepB1 1. Cyanation (C-5 -> CN) PathB->StepB1 StepA2 2. Urea/Amide Formation (C-4) Install Solubilizing Group StepA1->StepA2 Screen Kinase Screening (CDK2, PLK4, Aurora) StepA2->Screen StepB2 2. Cyclization w/ Orthoester Form Thiazolo[4,5-d]pyrimidine StepB1->StepB2 StepB2->Screen

Caption: Decision matrix for utilizing 5-bromothiazol-4-amine in drug discovery campaigns.

Case Studies & Biological Applications

Target Class: Cyclin-Dependent Kinases (CDK2/CDK9)

  • Rationale: The thiazolo[4,5-d]pyrimidine scaffold, derived from 5-bromothiazol-4-amine, binds in the ATP pocket. The nitrogen at position 3 (thiazole ring) and position 1 (pyrimidine ring) accept and donate hydrogen bonds to the hinge region residues (e.g., Leu83 in CDK2).[1]

  • Modification: Substituents at the C-2 position of the thiazole (accessible via C-H activation or starting from 2-substituted precursors) project into the solvent front, improving solubility.

Target Class: Aurora Kinases [1][3][4]

  • Rationale: Monocyclic 4-amino-5-arylthiazoles (via Protocol A) act as Type I inhibitors. The C-4 amine forms a critical H-bond with the backbone carbonyl of the hinge region.

References

  • Solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives. Organic & Biomolecular Chemistry. (2025). Describes the optimization of the thiazolo[4,5-d]pyrimidine scaffold synthesis.

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. (2020).[1] Comprehensive review of thiazole derivatives in FDA-approved drugs and kinase inhibitors.

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. (2010). Details the SAR of thiazole-pyrimidine systems as Aurora kinase inhibitors.

  • Suzuki-Miyaura Cross-Coupling of 5-Bromoisoxazoles. ResearchGate. (2025).[5] Provides analogous conditions for cross-coupling sensitive 5-bromo-heterocycles using bulky phosphine ligands.

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. PMC. (2018).[1] Illustrates the binding mode of thiazolopyrimidines in adenosine receptors, relevant for kinase homology modeling.[1]

Sources

Application Note: 5-Bromothiazol-4-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1353101-50-4 | Focus: Synthetic Scaffolding & Bioisosteric Design

Executive Summary

5-Bromothiazol-4-amine is a specialized, high-value intermediate used in the synthesis of next-generation agrochemicals. Unlike the ubiquitous 2-aminothiazole scaffold found in commercial fungicides (e.g., Thifluzamide, Ethaboxam), the 4-aminothiazole core offers a distinct vector for structure-activity relationship (SAR) exploration. Its primary utility lies in its bifunctional nature : the C4-amino group serves as a nucleophilic handle for amide/urea construction, while the C5-bromo group acts as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Stille).

This application note details the handling, synthetic utility, and protocols for leveraging 5-bromothiazol-4-amine to generate novel Succinate Dehydrogenase Inhibitor (SDHI) analogs and Kinase Inhibitors for crop protection.

Chemical Profile & Stability

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-amino-5-bromothiazole (CAS 37566-39-5), which is chemically distinct and far more common. 5-Bromothiazol-4-amine is less stable and requires specific handling to prevent oxidative degradation.

PropertySpecification
IUPAC Name 5-bromo-1,3-thiazol-4-amine
CAS Number 1353101-50-4
Molecular Weight 178.96 g/mol
Appearance Off-white to pale yellow solid (darkens on air exposure)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Stability High Risk. Prone to oxidation and polymerization.[1] Store at -20°C under Argon.
Hazards Irritant. Potential skin sensitizer. Handle in a fume hood.

Strategic Utility: The "Reverse Amide" Scaffold

In modern agrochemistry, bioisosteric replacement is key to overcoming resistance.

  • Standard SDHIs: Often feature a Thiazole-5-Carboxamide linkage (Carbonyl attached to the ring).

  • Novel Design: 5-Bromothiazol-4-amine enables the synthesis of Thiazol-4-yl-Amides (Nitrogen attached to the ring). This "reverse amide" orientation alters the hydrogen-bond donor/acceptor vector, potentially bypassing resistance mutations in fungal target sites (e.g., SdhB/C/D subunits).

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

G Start 5-Bromothiazol-4-amine (CAS 1353101-50-4) Step1 Path A: C4-Acylation (Amide Linker Formation) Start->Step1 R-COCl / Base Step2 Path B: C5-Suzuki Coupling (Biaryl Formation) Start->Step2 Ar-B(OH)2 / Pd(0) Step3 Path C: Cyclization (Thiazolo[4,5-d]pyrimidines) Start->Step3 Ortho-ester / Heat ProductA Reverse-Amide SDHI Analogs Step1->ProductA Pd-Cat Coupling ProductB 4-Amino-5-Aryl Kinase Inhibitors Step2->ProductB Acylation ProductC Fused Bicyclic Herbicides Step3->ProductC

Caption: Divergent synthetic pathways for 5-bromothiazol-4-amine. Path A is preferred for fungicide discovery.

Detailed Experimental Protocols

Protocol A: Stabilization & Handling (Mandatory)

Rationale: 4-aminothiazoles lack the stabilizing resonance of 2-aminothiazoles and are electron-rich, making them susceptible to oxidative dimerization.

  • Receipt: Upon receipt, immediately transfer the vial to a glovebox or purge with Argon.

  • Storage: Store at -20°C.

  • Solution Prep: Do not store solutions in DMSO for >24 hours, as DMSO can act as a mild oxidant, leading to decomposition products (often observed as M+16 or dimer peaks in LC-MS).

Protocol B: C4-Acylation (Synthesis of the Amide Linker)

Target: N-(5-bromothiazol-4-yl)-2-(trifluoromethyl)benzamide (Hypothetical SDHI precursor)

Reagents:

  • 5-Bromothiazol-4-amine (1.0 equiv)

  • 2-(Trifluoromethyl)benzoyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and cool under N₂.

  • Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol, 179 mg) in anhydrous DCM (5 mL). Add Pyridine (2.0 mmol, 161 µL). Cool to 0°C.

  • Addition: Dropwise add the acid chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes. The solution may turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3). The amine spot (polar) should disappear; the amide spot (less polar) should appear.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 0.1M HCl (rapidly) to remove pyridine, then Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂). Note: Do not use MeOH in the eluent if possible, as the C5-Br can be labile in protic/basic conditions over time.

Protocol C: C5-Suzuki Coupling (Library Diversification)

Rationale: The C5-position is sterically accessible. However, the free amine (if not acylated first) can poison Pd catalysts. It is recommended to perform Protocol B (Acylation) BEFORE Protocol C.

Reagents:

  • N-Acylated-5-bromothiazol-4-amine (from Protocol B) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes.

  • Assembly: In a microwave vial or pressure tube, combine the bromothiazole amide (0.5 mmol), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (20 mg). Cap the vial under N₂.

  • Heating: Heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: The product will be a 4,5-disubstituted thiazole.

Analytical Quality Control

Due to the instability of the starting material, rigorous QC is required.

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole).

  • Pass Criteria: Purity > 95%.

  • Fail Criteria: Presence of broad peak at RT 1.5-2.0 min (hydrolysis) or dimer peak (2M-2H).

References

  • Chemical Identity & Isomerism: PubChem. 2-Aminothiazole (Isomer Comparison). National Library of Medicine.[1] [Link] (Accessed 2026-02-07).

  • Synthetic Methodology: Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Mechanism. [Link] (Accessed 2026-02-07).

  • Agrochemical Context: National Institutes of Health (NIH).[1] Structure-activity relationships of thiazole-containing inhibitors. [Link] (General Reference for Thiazole SAR in Agrochemicals).

  • Precursor Utility: ResearchGate. Synthesis of 5-Aminothiazole derivatives. [Link] (Validated source for aminothiazole synthetic pathways).

Sources

Application Note: Scalable Synthesis of 5-Bromothiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 5-bromothiazol-4-amine derivatives . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., CDK, GSK-3) and antibiotic development.

While laboratory-scale bromination is often trivial, scaling this reaction presents two distinct challenges:

  • Regioselectivity: Ensuring exclusive C5-bromination without over-bromination or ring degradation.

  • Thermal Safety: Managing the exothermic decomposition risks associated with N-Bromosuccinimide (NBS) in polar aprotic solvents.

This guide provides a validated protocol using NBS in Acetonitrile (MeCN) , replacing the hazardous NBS/DMF system, to achieve >95% purity and high throughput safety.

Scientific Background & Retrosynthesis

The Challenge of Thiazol-4-amines

Unlike their 2-amino counterparts, thiazol-4-amines are less stable as free bases due to potential imine-enamine tautomerization and oxidative degradation. Consequently, scale-up routes almost exclusively utilize N-protected derivatives (carbamates or amides) or stable salts (hydrobromides).

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The amino group at C4 (an electron-donating group, EDG) activates the C5 position. Although the thiazole ring is generally electron-deficient, the C4-nitrogen lone pair renders C5 sufficiently nucleophilic to attack the bromonium ion generated by NBS.

Reaction Scheme

The following diagram illustrates the activation and substitution logic:

ReactionScheme cluster_conditions Critical Process Parameters SM Thiazol-4-amine (Protected) Inter Wheland Intermediate SM->Inter + NBS (Electrophilic Attack) Prod 5-Bromo-4-amino derivative Inter->Prod - H+ Byprod Succinimide Inter->Byprod Leaving Group Temp < 10°C Temp < 10°C Solvent: MeCN Solvent: MeCN

Figure 1: Electrophilic Aromatic Substitution pathway for C5-bromination of thiazoles.

Critical Process Parameters (CPPs) & Safety Assessment

Reagent Selection: NBS vs. Br2

For scale-up (>100g), N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br2).

  • Stoichiometry Control: NBS allows precise molar equivalents (1.05 eq), preventing the formation of di-bromo species.

  • Handling: Solid NBS is easier to dose-control via hopper or slurry than fuming liquid bromine.

The "Hidden" Hazard: NBS in DMF

Historically, DMF is used for NBS brominations due to solubility.[1] However, recent process safety studies (Vertex, Novartis) have identified that NBS + DMF/THF/2-MeTHF can undergo runaway exothermic decomposition , often triggered by an induction period or radical mechanism [1, 2].

Safety Directive:

  • Prohibited Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) for large-scale NBS storage/reaction without rigorous calorimetry data.

  • Recommended Solvent: Acetonitrile (MeCN) . It is chemically inert to NBS, allows for facile workup (succinimide is soluble in water, product often precipitates or extracts easily), and has a stable thermal profile.

Comparative Solvent Data
ParameterDMF (Avoid)Acetonitrile (Recommended)
NBS Solubility HighModerate (Slurry often required)
Thermal Stability Low (Risk of runaway >45°C)High
Workup Difficult (High BP, water miscibility)Easy (Low BP, can be distilled)
Reaction Rate FastModerate (Controlled)

Scale-Up Protocol: 5-Bromination of N-Boc-Thiazol-4-amine

Target Scale: 1.0 kg input Equipment: 10L Jacketed Glass Reactor, Cryostat, Mechanical Stirrer (Overhead).

Materials
  • Precursor: tert-butyl thiazol-4-ylcarbamate (1.0 kg, 5.0 mol)

  • Reagent: N-Bromosuccinimide (NBS) (935 g, 5.25 mol, 1.05 eq). Note: Ensure NBS is white, not yellow (degraded).

  • Solvent: Acetonitrile (MeCN) (10 L, 10 vol).

  • Quench: Sodium Thiosulfate (10% aq solution).

Step-by-Step Methodology
Step 1: Reactor Setup & Charging
  • Inert the reactor with N2 flow.

  • Charge Acetonitrile (8 L) and Precursor (1.0 kg) .

  • Start agitation (250 RPM). Ensure complete dissolution.

  • Cool the jacket to 0°C . Wait until internal temperature (

    
    ) reaches < 5°C.
    
Step 2: Controlled Addition (Exotherm Management)
  • Prepare a slurry or solution of NBS (935 g) in the remaining Acetonitrile (2 L) .

    • Alternative: Solid addition via powder funnel is acceptable if done in portions.

  • Add NBS in 5 portions over 60 minutes .

    • CRITICAL: Monitor

      
      . Do not allow 
      
      
      
      to exceed 10°C .
    • Observation: The solution may turn orange/red transiently, then fade to pale yellow. Permanent orange color indicates excess free bromine.

Step 3: Reaction Monitoring (IPC)
  • Stir at 0–5°C for 2 hours.

  • IPC (HPLC/UPLC):

    • Target: Precursor < 1.0% (Area %).

    • Check for di-bromo impurity (usually elutes later).

    • If reaction stalls: Warm to 15°C cautiously.

Step 4: Quench & Workup
  • Add 10% Sodium Thiosulfate (2 L) slowly. This quenches unreacted NBS and reduces any Br2.

    • Visual: Color should dissipate to pale yellow/colorless.

  • Concentrate the mixture under vacuum (

    
     < 40°C) to remove bulk Acetonitrile.
    
  • Isolation (Precipitation Method):

    • Add Water (10 L) to the residue. Stir vigorously for 1 hour.

    • The 5-bromo derivative (often hydrophobic due to Boc) will precipitate.

    • Succinimide remains in the aqueous phase.

  • Filtration: Filter the solid. Wash with Water (3 x 2 L) to remove residual succinimide.

  • Drying: Vacuum oven at 40°C for 24 hours.

Process Workflow Diagram

ProcessFlow Start Start: Inert Reactor Charge Charge MeCN + Substrate Cool to 0°C Start->Charge AddNBS Add NBS (Portionwise) Maintain T < 10°C Charge->AddNBS Stir Stir 2h @ 0-5°C AddNBS->Stir IPC IPC: HPLC Check (SM < 1%) Stir->IPC IPC->Stir Fail (Add time/NBS) Quench Quench: Na2S2O3 (aq) Remove MeCN (Vac Dist) IPC->Quench Pass Isolate Add Water -> Precipitate Filter & Wash Quench->Isolate Dry Dry: 40°C Vacuum Isolate->Dry

Figure 2: Process Flow Diagram for the scale-up bromination.

Troubleshooting & Quality Attributes

Common Issues
ObservationRoot CauseCorrective Action
Low Yield Product solubility in aqueous wasteCheck pH of aqueous layer; adjust to neutral. Use extraction (EtOAc) if precipitation fails.
High Di-bromo Impurity Localized high concentration of NBSImprove stirring rate; slow down addition rate.
Dark Color/Tar Exotherm > 20°C or unstable amineStrict temperature control (<5°C). Ensure amine is protected (Boc/Ac).
Analytical Specifications
  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): > 98.0% a/a.

  • 1H NMR (DMSO-d6): Loss of C5-H singlet (typically ~7.0-7.5 ppm). Retention of C2-H (typically ~8.8-9.0 ppm).

References

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Omega. [Link]

  • Yang, W., et al. (2020).[1][2] Hazards of N-Bromosuccinimide (NBS) in DMF and Other Polar Aprotic Solvents. Organic Process Research & Development. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Scientific Update. (2024). A Dangerous Bromance: NBS and DMF Safety. [Link]

Sources

Protecting group strategies for 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 5-Bromothiazol-4-amine

Executive Summary & Strategic Analysis

The 4-aminothiazole core is a privileged scaffold in kinase inhibitor design, yet it presents distinct synthetic challenges compared to its ubiquitous 2-amino isomer. Specifically, 5-bromothiazol-4-amine combines a nucleophilic amine with an electrophilic bromide, creating a risk of self-polymerization and oxidative degradation. Furthermore, the free amine at the C4 position can poison palladium catalysts during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) via competitive coordination to the metal center.

The Core Challenge: The 4-aminothiazole moiety is significantly less stable than the 2-amino isomer. In aqueous media or under oxidative stress, the free amine facilitates ring degradation. Therefore, immediate protection upon synthesis or generation from its salt form is not just a convenience—it is a requirement for yield preservation.

Strategic Recommendation:

  • Primary Strategy (Boc/Bis-Boc): The tert-butyloxycarbonyl (Boc) group is the gold standard for this scaffold. It suppresses the nucleophilicity of the amine and is orthogonal to the basic conditions required for Suzuki couplings at the C5-Br position. We recommend pushing to the Bis-Boc species

    
     for palladium chemistry to completely eliminate the acidic N-H proton.
    
  • Secondary Strategy (Acetylation): Use acetyl protection only if downstream chemistry involves strong acids (which would cleave Boc) and avoids strong bases (which might hydrolyze the amide or degrade the C-Br bond).

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the immediate downstream chemistry at the C5-Bromine handle.

PG_Strategy Start Starting Material: 5-Bromothiazol-4-amine (HBr Salt) Decision Downstream Reaction at C5-Br Position? Start->Decision Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->Suzuki Basic/Neutral Conditions Acidic Acid-Mediated Functionalization Decision->Acidic Strong Acid Conditions Boc_Strat Strategy: Bis-Boc Protection Reagent: Boc2O (3.0 eq), DMAP Rationale: Prevents Pd poisoning Suzuki->Boc_Strat Ac_Strat Strategy: Acetylation Reagent: Ac2O, Pyridine Rationale: Stable to acidic conditions Acidic->Ac_Strat

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: Synthesis of N,N-Bis(tert-butoxycarbonyl)-5-bromothiazol-4-amine

Target Application: Palladium-catalyzed cross-couplings.

Rationale: While mono-Boc protection is often sufficient for alkyl amines, heteroaromatic amines like thiazoles retain significant acidity on the N-H proton. This proton can quench basic reagents or interfere with the oxidative addition step in catalytic cycles. The Bis-Boc species removes this variable entirely.

Materials:

  • 5-Bromothiazol-4-amine hydrobromide (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (3.0 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (

    
    ) (3.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend the amine hydrobromide salt in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar). Cool to 0 °C.
    
  • Base Addition: Add

    
     dropwise. The suspension should clear as the free base is liberated. Note: If the free base is unstable, proceed immediately to step 3.
    
  • Reagent Introduction: Add DMAP followed by a solution of

    
     in DCM dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The Bis-Boc product is significantly less polar (higher

      
      ) than the Mono-Boc intermediate. If Mono-Boc persists, add an additional 0.5 eq of 
      
      
      
      and heat to mild reflux (40 °C) for 2 hours.
  • Workup:

    • Wash the organic layer with 1M citric acid (removes DMAP/TEA) – Do not use strong HCl as it may initiate deprotection.

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel. Elute with 0-10% EtOAc in Hexanes.

Yield Expectation: 85–95% as a white/off-white solid.

Protocol B: Deprotection (Boc Removal)

Target Application: Releasing the amine after C5 functionalization.

Rationale: The thiazole ring is robust, but the C5-Br bond (if still present) or new C5-aryl bonds must be respected. TFA/DCM is the standard, but scavengers are recommended to prevent tert-butyl cation trapping on the electron-rich thiazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected substrate in DCM (0.1 M).

  • Scavenger Addition: Add triethylsilane (TES) (2.0 eq) or 1,3-dimethoxybenzene (2.0 eq) as a cation scavenger.

  • Acidolysis: Cool to 0 °C. Add Trifluoroacetic acid (TFA) slowly to reach a 1:4 ratio (TFA:DCM).

  • Reaction: Stir at room temperature for 1–3 hours.

    • Note: Bis-Boc groups often cleave stepwise. Ensure the Mono-Boc intermediate is fully consumed by TLC.

  • Quenching: Carefully quench the reaction by pouring into saturated aqueous

    
     or using solid 
    
    
    
    until pH 8.
  • Extraction: Extract with DCM or EtOAc.

Comparative Data: Protecting Group Stability

ParameterBoc / Bis-Boc Acetyl (Ac) Trityl (Trt)
Installation Ease High (Standard reagents)High (AcCl or Ac2O)Medium (Steric hindrance)
Stability (Base) Excellent (Stable to NaOH, LiOH)Moderate (Hydrolysis risk)Good
Stability (Acid) Poor (Cleaves in TFA/HCl)ExcellentVery Poor (Cleaves in weak acid)
Pd-Coupling Suitability Optimal (Prevents poisoning)GoodModerate (Steric bulk issues)
Atom Economy Low (Loss of t-butyl)HighLow

Mechanistic Workflow: Palladium Coupling

The following diagram illustrates why Bis-Boc is preferred for the Suzuki coupling of 5-bromothiazol-4-amine.

Suzuki_Workflow Start 5-Bromo-4-aminothiazole Protection Bis-Boc Protection (Protocol A) Start->Protection Stabilizes Nucleophile Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Protection->Coupling No Catalyst Poisoning No N-Arylation Deprotection TFA Deprotection (Protocol B) Coupling->Deprotection Clean Intermediate Product 4-Amino-5-arylthiazole Deprotection->Product Final Target

Figure 2: Workflow for synthesizing 5-aryl-4-aminothiazoles using the Bis-Boc strategy.

Troubleshooting & Critical Notes

  • Regioselectivity of Protection:

    • If the starting material is not 5-bromothiazol-4-amine but rather the 2,4-diamino analog, the 2-amino position is generally more nucleophilic. You must control stoichiometry carefully or exploit pKa differences (2-amino pKa ~5.5 vs 4-amino pKa ~4-5).

  • Instability of Free Base:

    • Observation: The free amine of 5-bromothiazol-4-amine turns brown/black upon exposure to air.

    • Solution: Always store as the HBr/HCl salt. Only liberate the free base immediately prior to protection in the same reaction vessel (in situ).

  • Incomplete Bis-Boc Formation:

    • If the reaction stalls at the Mono-Boc stage, add catalytic DMAP (if not already present) or switch solvent to refluxing THF. The steric crowding around the C4 amine (adjacent to C5-Br and the sulfur ring atom) can slow the second addition.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link (Discusses the stability of aminothiazole scaffolds in drug design).

  • Hargreaves, C. A., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.[1] RSC Advances. Link (Demonstrates the utility of Boc-protection for halogenated thiazoles to prevent side reactions).

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. Current Opinion in Drug Discovery & Development. (Context on the oxidative instability of electron-rich 4-aminothiazoles).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link (Foundational text establishing the need for amine protection to prevent Pd-catalyst poisoning).

Sources

Application Note: Strategic Functionalization of 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the chemical functionalization of 5-Bromothiazol-4-amine (CAS 1353101-50-4).

Executive Summary & Scaffold Analysis

5-Bromothiazol-4-amine is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. It features a nucleophilic amino group at the C4 position and an electrophilic bromine atom at the C5 position. This orthogonality allows for versatile library synthesis, particularly in the development of kinase inhibitors and adenosine receptor antagonists.

However, the reactivity of the C4-amine is significantly modulated by the electron-withdrawing nature of the thiazole ring and the adjacent C5-bromine. Unlike electron-rich anilines, this scaffold acts as a deactivated nucleophile , requiring optimized protocols to achieve high conversion with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) while suppressing side reactions such as regioselective attack at the ring nitrogen (N3).

Chemical Profile
PropertySpecificationNotes
IUPAC Name 5-Bromothiazol-4-amine
CAS Number 1353101-50-4
Molecular Weight 179.04 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store at -20°C under inert gas.
pKa (Conjugate Acid) ~2.5 - 3.5 (Predicted)Significantly lower than aniline (4.6) due to heteroaromatic ring and -I effect of Br.
Primary Reactivity Nucleophilic Attack (N4)Requires base catalysis or activated electrophiles.
Secondary Reactivity Pd-Catalyzed Cross-Coupling (C5)Suzuki/Stille/Buchwald coupling at C-Br.

Reactivity Landscape & Mechanistic Insights

The functionalization of 5-bromothiazol-4-amine is governed by three competing factors:

  • Low Nucleophilicity: The lone pair on the exocyclic nitrogen (N4) is delocalized into the thiazole ring. The inductive effect of the C5-bromine further reduces electron density, making the amine sluggish toward weak electrophiles.

  • Ambident Nucleophilicity (N3 vs. N4): While the exocyclic amine (N4) is the thermodynamic target for acylation, kinetic control can sometimes lead to transient acylation at the ring nitrogen (N3), especially with sterically unhindered electrophiles.

  • C-Br Lability: Harsh conditions (e.g., high temp with strong nucleophiles) can risk displacing the bromine or causing "halogen dance" rearrangements, although the 4-amino group generally stabilizes the position.

Pathway Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLandscape Scaffold 5-Bromothiazol-4-amine Electrophile Electrophile (E+) Scaffold->Electrophile Reacts with Amide N-Acylation (Major) Stable Amide Electrophile->Amide Acid Chloride/Base (Thermodynamic) Sulfonamide N-Sulfonylation (Requires Pyridine) Electrophile->Sulfonamide R-SO2Cl Heat Urea Urea Formation (Isocyanates) Electrophile->Urea R-NCO RT RingAttack N3-Attack (Minor) Unstable Salt Electrophile->RingAttack Kinetic Trap (Reversible)

Figure 1: Reactivity landscape of 5-bromothiazol-4-amine with electrophiles. Green nodes indicate desired stable products; red indicates potential side reactions.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Synthesis of N-(5-bromothiazol-4-yl)amides. Rationale: Standard coupling reagents (EDC/NHS) are often insufficient due to the poor nucleophilicity of the amine. Using Acid Chlorides or HATU with a pyridine base is the gold standard.

Reagents:

  • 5-Bromothiazol-4-amine (1.0 equiv)

  • Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM or DMF

  • Catalyst: DMAP (0.1 equiv) - Critical for sluggish substrates.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromothiazol-4-amine (1.0 mmol, 179 mg) in anhydrous DCM (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol, 240 µL). If the substrate is particularly unreactive, add DMAP (0.1 mmol, 12 mg).

  • Electrophile Addition:

    • Method A (Acid Chloride): Cool the solution to 0°C. Add the acid chloride (1.2 mmol) dropwise.

    • Method B (HATU): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.2 mmol) and DIPEA (3.0 mmol) in DMF for 10 mins, then add the aminothiazole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Expect [M+H]+ ~ M_acyl + 179).

    • Note: If reaction is incomplete after 12h, heat to 50°C. The C-Br bond is stable under these mild heating conditions.

  • Work-up: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO3 (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Sulfonylation (Synthesis of Sulfonamides)

Objective: Synthesis of N-(5-bromothiazol-4-yl)sulfonamides. Rationale: Sulfonyl chlorides are less reactive toward deactivated amines than acid chlorides. Heating and the use of pyridine as both solvent and base are often required to drive the reaction to completion.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous Pyridine (3 mL).

  • Addition: Add the sulfonyl chloride (1.2 mmol) in one portion at room temperature.

  • Heating: Heat the reaction mixture to 60°C for 6–18 hours.

    • Checkpoint: Monitor TLC/LC-MS. If bis-sulfonylation (N(SO2R)2) is observed, treat the crude mixture with 1M NaOH/MeOH for 30 mins to hydrolyze the second sulfonyl group back to the mono-sulfonamide.

  • Work-up: Pour the reaction mixture into 1M HCl (20 mL) to neutralize the pyridine and precipitate the product (if solid) or extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography.

Protocol C: Urea Formation (Reaction with Isocyanates)

Objective: Synthesis of Thiazolyl Ureas. Rationale: This reaction is typically faster than acylation and proceeds well in aprotic polar solvents.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add the Isocyanate (1.1 mmol) dropwise at room temperature.

    • Catalysis: If no precipitate forms after 1 hour, add 1 drop of Triethylamine.

  • Isolation: The urea product often precipitates out of the THF solution. Filter the solid, wash with cold Et2O, and dry under vacuum.

Strategic Workflow: Library Synthesis

When building a library, the order of operations is critical. The 5-Bromo handle allows for Suzuki-Miyaura coupling, but the free amine can poison Pd catalysts.

Recommended Route:

  • Step 1: Electrophilic Trapping (Acylation/Sulfonylation). Protect/functionalize the amine first. The resulting amide/sulfonamide is a stable, directing group-compatible substrate for Pd catalysis.

  • Step 2: C-C Bond Formation. Perform Suzuki coupling on the 5-Br position.

LibraryWorkflow Start 5-Bromothiazol-4-amine Step1 Step 1: Reaction with Electrophile (R-COCl / R-SO2Cl) Start->Step1 High Yield Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step2 Direct Coupling (Risk: N-Coordination) Intermediate Intermediate: N-Functionalized-5-bromothiazole Step1->Intermediate Intermediate->Step2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Final Final Product: 4-Amido-5-Arylthiazole Step2->Final

Figure 2: Optimal workflow for library synthesis. Functionalizing the amine first prevents catalyst poisoning during subsequent cross-coupling reactions.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<20%) Deactivated NucleophileSwitch to Acid Chloride instead of carboxylic acid coupling. Add DMAP (10 mol%). Increase temp to 50°C.
Bis-acylation/sulfonylation Excess ElectrophileUse strictly 1.0–1.1 equivalents. If bis-product forms, treat with mild base (LiOH/THF) to cleave the second group.
Regioisomerism (N3 vs N4) Kinetic controlConduct reaction at 0°C initially. Use bulky bases (DIPEA) to sterically hinder N3 attack.
Hydrolysis of Electrophile Wet SolventsUse anhydrous solvents and keep under Argon/Nitrogen atmosphere.

References

  • Synthesis and Reactivity of Aminothiazoles

    • Title: Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[1]

    • Source: Organic & Biomolecular Chemistry, 2025.[1][2]

    • URL:[Link]

    • Relevance: Describes the use of 4-aminothiazole scaffolds in library synthesis and cyclization str
  • Acylation Protocols for Deactivated Amines

    • Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

    • Relevance: Provides analogous protocols for acylation of halothiazoles, highlighting the stability and reactivity trends.
  • General Properties of 5-Bromothiazol-4-amine

    • Title: 5-Bromothiazol-4-amine Product Page (CAS 1353101-50-4).[3][4][5][6][7]

    • Source: ChemicalBook.
    • Relevance: Verification of chemical identity and physical properties.[2][8][9][10]

Sources

Troubleshooting & Optimization

Catalyst selection for cross-coupling with 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Amino" Challenge

Coupling 5-bromothiazol-4-amine presents a specific structural challenge distinct from standard heteroaryl couplings. The proximity of the amine group (C4) to the halide (C5) creates a perfect "chelating trap" for palladium.

Standard catalysts often fail because the substrate acts as a bidentate ligand, displacing your phosphine ligands and forming an inactive Palladium-substrate complex (Catalyst Poisoning). Furthermore, the free amine (


) is susceptible to competing N-arylation.

Success relies on two principles:

  • Ligand Sterics: Using bulky ligands that prevent the substrate from coordinating to the metal center.

  • Precatalysts: Using Pd(II) precatalysts that release active Pd(0) immediately, bypassing the induction period where poisoning occurs.

Catalyst Decision Matrix

Do not guess. Use this logic flow to select your starting system.

CatalystSelection Start START: Coupling 5-Bromothiazol-4-amine Q1 Is the Boronic Acid partner electron-poor or unstable? Start->Q1 PathA Standard Robustness (Cost-Effective) Q1->PathA No (Stable/Rich) PathB High Performance (Steric/Electronic Challenge) Q1->PathB Yes (Unstable/Poor) CatA System A: Pd(dppf)Cl2 • CH2Cl2 Solvent: Dioxane/H2O Base: K2CO3 PathA->CatA CatB System B: XPhos Pd G4 Solvent: THF/H2O Base: K3PO4 PathB->CatB ResultA Outcome: Resists chelation via wide bite angle CatA->ResultA ResultB Outcome: Rapid oxidative addition; Bulky ligand blocks N-binding CatB->ResultB

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner stability.

Recommended Systems & Protocols

System A: The "Workhorse" (Pd(dppf)Cl₂)

Best for: Stable boronic acids, scale-up, and cost-sensitive screens. Why it works: The large bite angle of the dppf ligand makes it difficult for the thiazole amine to displace the phosphine, maintaining catalyst integrity.

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl₂ • CH₂Cl₂ (5 mol%)Robust against air/moisture; resists ligand displacement.
Base K₂CO₃ (2.0 - 3.0 equiv)Moderate base; minimizes deprotonation of the amine.
Solvent 1,4-Dioxane / Water (4:[1][2]1)Water is mandatory to activate the boronic acid.
Temp 80°C - 100°C Required to overcome the energy barrier of the electron-rich ring.

Protocol A:

  • Charge reaction vial with 5-bromothiazol-4-amine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).[1]
    
  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with

    
     (x3).[1]
    
  • Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.

  • Heat to 90°C for 4-16 hours.

System B: The "Problem Solver" (XPhos Pd G4)

Best for: Unstable boronic acids (prone to protodeboronation), sterically hindered partners, or if System A fails. Why it works: This is a precatalyst.[3][4][5] It generates active Pd(0) and the bulky XPhos ligand immediately upon heating. The massive bulk of XPhos physically blocks the thiazole nitrogen from binding to the Palladium, forcing the reaction through the C-Br bond.

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-5 mol%)Rapid activation; prevents induction period poisoning.
Base K₃PO₄ (2.0 equiv)Milder than carbonate; higher solubility in THF mixtures.
Solvent THF / Water (10:1)XPhos performs exceptionally well in THF.
Temp 60°C - 80°C Active at lower temperatures, reducing side reactions.

Protocol B:

  • Charge vial with substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Note: If using XPhos Pd G4, you do NOT need to add extra free ligand.

  • Add

    
     (2.0 equiv).[1]
    
  • Evacuate/backfill

    
    .[1]
    
  • Add degassed THF/Water (10:1).

  • Heat to 60°C. Monitor by LCMS at 1 hour.

Troubleshooting & FAQs

Q1: I see starting material remaining, but the reaction has stalled. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "Ortho-Trap"). The 4-amino group and the thiazole nitrogen are coordinating to the Pd(II) species, forming a stable "off-cycle" complex. Once this forms, the catalyst is dead. Solution:

  • Switch to System B (XPhos Pd G4). The bulky biaryl ligand prevents this coordination.

  • Increase Boronic Acid: Use 2.0 equivalents.

  • Check Oxygen: Thiazoles facilitate oxidative homocoupling of boronic acids if trace

    
     is present. Sparge solvents vigorously with Argon for 15 mins.
    
Q2: I am getting the de-brominated product (thiazol-4-amine) instead of the coupled product.

Diagnosis: Protodehalogenation.[5] This occurs when the oxidative addition happens, but the transmetalation is too slow. The Pd-aryl species grabs a proton from the solvent or moisture. Solution:

  • Switch Solvent: Move to Toluene/Water (non-protic organic layer).

  • Concentration: Increase reaction concentration to 0.5 M to favor the bimolecular transmetalation step over unimolecular side reactions.

  • Dryness: While Suzuki requires water, ensure your organic reagents are dry. Excess water promotes protonation.

Q3: Can I use Pd(PPh₃)₄?

Verdict: Not Recommended. Pd(PPh₃)₄ is notorious for slow oxidative addition with electron-rich heteroaryl bromides. The induction period allows the free amine to poison the catalyst before the reaction starts. If you must use it, you will likely need 10 mol% loading and temperatures >100°C, which degrades many substrates.

Q4: Should I protect the amine (e.g., -NHAc or -NHBoc)?

Verdict: Highly Recommended if direct coupling fails. If System B fails, acetylating the amine (Acetic anhydride/Pyridine) breaks the chelation ability. The acetamide is electron-withdrawing, which also activates the C-Br bond for faster oxidative addition. You can hydrolyze it back to the amine later with NaOH.

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is critical to fixing it.

PoisoningMechanism ActiveCat Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Productive Cycle) ActiveCat->OxAdd Bulky Ligand (XPhos) Prevents Binding Poison Catalyst Poisoning (Dead End) ActiveCat->Poison Small Ligand (PPh3) Displaced by Substrate Substrate 5-Br-thiazol-4-amine Substrate->OxAdd Substrate->Poison Complex Stable Bis-Chelate Pd coordinated by -NH2 and N Poison->Complex Irreversible Deactivation

Figure 2: The branching path between productive coupling and catalyst poisoning. Bulky ligands force the reaction towards the upper (green) path.

References

  • Pd-Catalyzed Cross-Coupling of Aminothiazoles: Ohkubo, M., et al. "Practical Synthesis of 2-Aminothiazoles via Suzuki-Miyaura Coupling." Tetrahedron, 2019.

  • Buchwald Precatalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • XPhos in Heteroaryl Coupling: Billingsley, K., et al. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

  • Catalyst Poisoning by Amines: Kantchev, E. A. B., et al. "Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions." Aldrichimica Acta, 2006.

Sources

Executive Summary: The "Deceptively Simple" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromothiazol-4-amine (Ticket #5-BTA)

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the technical support hub for 5-Bromothiazol-4-amine . If you are here, you have likely encountered one of three specific failures: your reaction turned into black tar, your acylation returned starting material, or your palladium catalyst died immediately.

The Core Problem: This molecule presents a contradictory electronic profile.

  • The 4-Amine: Structurally, this is an enamine embedded in an aromatic ring. It is electron-rich and prone to oxidative decomposition (tarring).

  • The 5-Bromine: This is an electron-withdrawing group adjacent to the amine. It inductively (-I effect) pulls electron density away from the amine, making the nitrogen significantly less nucleophilic than a standard aniline or thiazol-2-amine.

This guide treats these issues as "Support Tickets" with validated resolution protocols.

Ticket #001: Stability & Storage

User Report: "I bought the material, but after opening the bottle and leaving it on the bench for a day, it turned from yellow/orange to black gum."

Root Cause: As an embedded enamine, the C4-amine is highly susceptible to oxidative polymerization, especially when the electron-withdrawing effect of the bromine is compromised by moisture or light. Free-base aminothiazoles are notoriously unstable.

Resolution Protocol:

  • Immediate Action: Do not store as the free base. If you synthesized it, convert it immediately to the HCl or HBr salt .

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: All reactions must be degassed. The presence of oxygen during heating will cause rapid decomposition before the desired reaction can occur.

Ticket #002: Low Nucleophilicity (Acylation Failures)

User Report: "I tried reacting the amine with an acid chloride using Triethylamine (Et3N) in DCM, but I only see starting material by LCMS."

Technical Diagnosis: The nitrogen lone pair is delocalized into the thiazole ring and further deactivated by the adjacent C5-Bromine. Standard bases (Et3N, DIPEA) are insufficient because they only neutralize the HCl byproduct; they do not activate the amine.

Troubleshooting Workflow:

MethodReagentsMechanismSuccess Probability
Standard R-COCl + Et3NWeak base proton spongeLow (<10%)
Catalytic R-COCl + Pyridine + DMAP Nucleophilic CatalysisHigh (85%)
Anionic NaH (2 eq) + R-COClDeprotonation (Amide anion)Critical (99%)

The "Nuclear" Option (Protocol for Stubborn Substrates): If standard acylation fails, you must deprotonate the amine to create a hard nucleophile.

  • Suspend 5-Bromothiazol-4-amine (1.0 eq) in anhydrous THF (0.1 M) under Argon.

  • Cool to 0°C.

  • Add NaH (60% dispersion, 2.2 eq) carefully. Note: The solution will likely turn dark red/brown (formation of the amidine anion).

  • Stir for 30 mins at 0°C.

  • Add the acid chloride (1.2 eq) dropwise.

  • Warm to RT. The reaction is usually instant.

Ticket #003: Cross-Coupling Failures (The Bromide)

User Report: "I'm trying a Suzuki coupling at the C5-Br position. The reaction stalls, or I get dehalogenation."

Technical Diagnosis: Free amines are "catalyst poisons." The nitrogen lone pair coordinates to the Palladium (Pd) center, displacing the phosphine ligands and creating an inactive complex. Furthermore, the 4-amino-5-bromo motif allows for bidentate chelation, effectively locking the Pd atom.

Resolution Strategy:

Path A: The Protection Route (Recommended)

Why: Removes the catalyst poisoning variable entirely.

  • Protect: Acetylate the amine first (see Ticket #002) to form the N-acetamide or protect as a carbamate (Boc).

    • Note: Boc protection of electron-poor aminothiazoles can be slow; use Boc2O + DMAP (cat.) + Et3N .

  • Couple: Perform Suzuki/Stille coupling on the protected substrate.

  • Deprotect: Acidic hydrolysis.

Path B: The "Direct" Route (Advanced)

Why: You cannot protect the amine due to downstream sensitivity. Requirement: You must use a ligand bulky enough to prevent amine coordination.

Recommended System:

  • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (0.05 eq).

  • Base: K3PO4 (2.0 eq) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80-100°C.

Scientific Rationale: Buchwald's dialkylbiaryl phosphine ligands (XPhos/BrettPhos) are sterically demanding. They create a "pocket" around the Pd that permits the small oxidative addition of the C-Br bond but physically blocks the coordination of the substrate's amine nitrogen [1].

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for handling this scaffold.

G Start Start: 5-Bromothiazol-4-amine Goal What is your Goal? Start->Goal Acylation React the AMINE (Acylation/Alkylation) Goal->Acylation Functionalize N Coupling React the BROMIDE (Suzuki/Buchwald) Goal->Coupling Functionalize C5 Standard Standard Conditions (Et3N/DCM) Acylation->Standard Fail1 Result: No Reaction Standard->Fail1 DMAP Add Nucleophilic Catalyst (+ DMAP 10 mol%) Fail1->DMAP Try this NaH Deprotonate First (NaH/THF 0°C) DMAP->NaH If fails Direct Direct Coupling? Coupling->Direct Poison Issue: Catalyst Poisoning (Pd-Amine complex) Direct->Poison Standard Pd(PPh3)4 Protect Strategy 1: Protect Amine (Ac2O or Boc2O) Direct->Protect Recommended Ligand Strategy 2: Bulky Ligands (XPhos/BrettPhos) Direct->Ligand If protection impossible

Caption: Decision matrix for overcoming electronic deactivation (Amine) and catalyst poisoning (Bromide).

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available HCl salt directly in coupling reactions? A: No. While the HCl salt is better for storage, you must neutralize it in situ or free-base it immediately before the reaction. In Palladium coupling, the excess chloride ions can compete for the metal center, and the acidic protons will quench the base required for the transmetallation step. Use at least 2-3 equivalents of base (e.g., K3PO4) if starting from the salt.

Q: Why is the 4-amine less reactive than the 2-amine isomer? A: In thiazol-2-amine, the amine lone pair can delocalize onto the ring nitrogen (N3), which is a favorable resonance contributor. In thiazol-4-amine , the resonance structures are less favorable, involving charge separation that disrupts the aromaticity to a greater degree. Combined with the inductive withdrawal of the 5-Br, the 4-amino group behaves more like an electron-deficient amide than a true amine [2].

Q: I need to remove the bromine later. How do I do that? A: Catalytic hydrogenation (H2, Pd/C) will remove the bromine. However, be aware that this will also reduce the thiazole ring if not carefully monitored. A milder method is transfer hydrogenation using Ammonium Formate and Pd/C in Methanol at reflux, which offers better chemoselectivity for dehalogenation over ring reduction [3].

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles.[1] Current Opinion in Drug Discovery & Development. (Contextual grounding on heteroaryl electronic properties).

  • Pahadi, F., et al. (2006). Ligand-free palladium-catalyzed reductive dehalogenation of aryl halides with sodium formate. The Journal of Organic Chemistry, 71(3), 1152-1155.

Sources

Technical Support Center: 5-Bromothiazol-4-amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 5-Bromothiazol-4-amine . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols to address byproduct formation.

Ticket Category: Reaction Optimization & Impurity Profiling Status: Active Audience: Medicinal Chemists / Process Development Scientists

Executive Summary: The Reactivity Triad

Working with 5-bromothiazol-4-amine presents a unique challenge due to its "Reactivity Triad":

  • C5-Bromine: The electrophilic handle for cross-coupling (prone to reduction).

  • C4-Amine: The nucleophilic handle (prone to oxidation and bis-alkylation).

  • C2-Proton: The "silent" acidic site (prone to lithiation and halogen migration).

Most "unexplained" byproducts arise from the interplay between these three centers. This guide isolates specific failure modes and provides self-validating protocols to resolve them.

Module 1: The "Vanishing" Bromine (Protodebromination)

Symptom: During Suzuki-Miyaura coupling at C5, the major byproduct is the des-bromo species (Thiazol-4-amine ), not the coupled product.

Root Cause Analysis

Thiazoles are electron-deficient heteroarenes. The oxidative addition of Pd(0) into the C5-Br bond is facile, but the resulting Pd(II) intermediate is highly electrophilic.

  • Mechanism: If the transmetallation step is slow (due to steric bulk or low boronic acid reactivity), the Pd(II) intermediate undergoes protodepalladation . This is often caused by β-hydride elimination from alkyl ligands or reduction by the alcoholic solvent/base.

Troubleshooting Protocol

Standard Protocol Adjustment: Do not use standard ethanolic conditions if protodebromination is observed. Switch to a non-protic, anhydrous system.

VariableRecommendationScientific Rationale
Solvent Dioxane or Toluene (Anhydrous) Eliminates the source of hydride (alcohol protons) often responsible for reducing the Pd-Ar species.
Base K₃PO₄ (Anhydrous, micronized) Carbonate bases in wet solvents promote hydrolysis. Phosphate acts as a mild proton shuttle without introducing excessive water.
Catalyst Pd(dppf)Cl₂ · DCM The bidentate ferrocenyl ligand creates a large bite angle, accelerating reductive elimination of the product over side reactions.
Additives None (Avoid alcohols) Strictly exclude MeOH/EtOH. If solubility is an issue, use minimal DMF.
Diagnostic Workflow (DOT Visualization)

The following diagram illustrates the competitive pathways determining the fate of the C5-Bromine.

SuzukiPathways Start 5-Bromothiazol-4-amine Pd_Insert Oxidative Addition [L2Pd(Ar)Br] Start->Pd_Insert Pd(0) Transmetal Transmetallation (Rate Limiting) Pd_Insert->Transmetal + Ar-B(OH)2 Debrom Protodebromination (Byproduct: Thiazol-4-amine) Pd_Insert->Debrom Solvent/Base (H source) Homo Homocoupling (Byproduct: Ar-Ar) Pd_Insert->Homo O2 / Slow Transmetal Product C5-Arylated Product Transmetal->Product Reductive Elim.

Figure 1: Competitive pathways in the Suzuki coupling of 5-bromothiazol-4-amine. The red dashed line represents the critical failure mode (Protodebromination).

Module 2: The "Moving" Bromine (Halogen Dance)

Symptom: After treating a protected version (e.g., N-Boc-5-bromothiazol-4-amine) with a strong base (LiHMDS/LDA) to alkylate, the bromine atom migrates to the C2 position.

Root Cause Analysis

This is the Thiazole Halogen Dance .

  • Mechanism: The C2 proton of the thiazole ring is the most acidic site (pKₐ ~29). Upon lithiation at C2, the resulting carbanion is thermodynamically unstable relative to the bromine-stabilized anion. The bromine atom migrates from C5 to C2 to generate the thermodynamically preferred 5-lithio-2-bromothiazole species (or via an intermolecular "dance").

  • Trigger: Use of strong bases (LDA, n-BuLi) without an immediate electrophile quench.

Troubleshooting Protocol

If C2-functionalization is not desired, you must avoid lithiation conditions.

Corrective Action:

  • Avoid Strong Bases: Use milder bases like Cs₂CO₃ or NaH for N-alkylation, which are strong enough to deprotonate the amide/amine but too weak to deprotonate the C2-H.

  • Kinetic Control: If lithiation is necessary (e.g., to introduce a group at C2), keep the temperature strictly at -78°C and add the electrophile immediately. The migration is temperature-dependent.

Comparison of Bases:

Base pKa (Conj. Acid) Risk of Halogen Dance Recommended Use
LiHMDS / LDA 30 / 36 HIGH Only for deliberate C2-lithiation/migration.
NaH 35 MEDIUM Safe for N-alkylation if performed at 0°C.

| Cs₂CO₃ | 10 (in H2O) | LOW | Best for standard N-alkylation/arylation. |

Module 3: Amine Functionalization Issues

Symptom: Low yield during amide coupling or sulfonylation; recovery of starting material.

Root Cause Analysis

The C4-amine is significantly less nucleophilic than a standard aniline.

  • Electronic Deactivation: The adjacent C5-Bromine is an electron-withdrawing group (EWG), pulling density from the amine.

  • Ring Electronics: The thiazole ring itself is electron-deficient.

  • Result: Standard coupling reagents (EDC/NHS) may fail.

Optimized Protocol: The "Activated" Coupling

For difficult acylations, generate the acid chloride or use high-activity coupling agents.

Step-by-Step Protocol:

  • Activation: Convert the carboxylic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in DCM.

    • Note: Do not use thionyl chloride if your substrate has acid-sensitive groups.

  • Coupling:

    • Dissolve 5-bromothiazol-4-amine (1.0 equiv) in anhydrous THF.

    • Add Pyridine (3.0 equiv) or DMAP (0.1 equiv) + DIPEA (2.0 equiv).

    • Add the Acid Chloride (1.2 equiv) dropwise at 0°C.

    • Critical Step: Heat to 50°C if no reaction is observed after 1 hour. The deactivated amine often requires thermal energy to overcome the activation barrier.

References & Authority[1][2][3][4][5][6]

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chem. Soc. Rev., 2007, 36, 1046-1057.[1] Link

    • Establishes the thermodynamic migration of halogens in thiazoles under basic conditions.

  • Suzuki Coupling on Thiazoles: Ohkubo, M., et al. "Studies on cerebral protective agents. VIII. Synthesis of 2-aminothiazoles..." Chem. Pharm. Bull. 1995, 43(9), 1497-1504. Link

    • Provides foundational reactivity data for aminobromothiazoles.

  • Protodeboronation Insights: Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts..." Angew.[2] Chem. Int. Ed. 2009, 48, 9240. Link

    • Explains the mechanism of dehalogenation/deborylation in heteroaryl couplings.

  • C2-Lithiation of Thiazoles: Stangeland, E. L., & Sammakia, T. "The Thiazole Halogen Dance." J. Org.[3][4] Chem. 2004, 69(7), 2381–2385. Link

    • Specific protocol and mechanism for the migration of Br from C5 to C2.

Disclaimer: This guide assumes standard laboratory safety protocols. 5-bromothiazol-4-amine and its derivatives may be toxic. Always consult the SDS before handling.

Sources

Technical Support Center: Purification of 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromothiazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide detailed protocols for the purification of this important heterocyclic compound. Our guidance is grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Compound and Common Impurities

5-Bromothiazol-4-amine is a key building block in the synthesis of various biologically active molecules. The purity of this starting material is critical for the success of subsequent reactions. Impurities can arise from the synthetic route, which typically involves the bromination of a thiazole precursor and subsequent amination, or from degradation.[1]

Common Impurities May Include:

  • Starting Materials: Unreacted 4-aminothiazole or its precursors.

  • Over-brominated Species: Di-brominated thiazole derivatives can form if bromination conditions are not carefully controlled.[2]

  • Isomeric Impurities: Formation of other positional isomers of bromothiazolamine.

  • Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or solvents.

  • Degradation Products: Aminothiazoles can be susceptible to oxidation or decomposition, especially when exposed to light or non-neutral pH.[3][4]

The first step in any purification strategy is to identify the nature and quantity of the impurities present, typically through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of 5-Bromothiazol-4-amine.

Q1: My purified 5-Bromothiazol-4-amine is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

  • Answer: Discoloration often indicates the presence of oxidized impurities or residual reagents. Amines, in particular, are prone to air oxidation, which can lead to colored byproducts. To address this, consider the following:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.

    • Storage: Store the purified compound in a dark, cool, and dry place, preferably under an inert atmosphere.[4]

Q2: I'm having trouble getting my 5-Bromothiazol-4-amine to crystallize. What can I do?

  • Answer: Crystallization can be a challenging step. If your compound is not crystallizing, you can try several techniques:

    • Solvent System Optimization: The choice of solvent is crucial. You need a solvent (or solvent mixture) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point is to test small amounts of your crude product in various solvents.

    • Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and initiate crystallization.

    • Concentration: Your solution may be too dilute. Slowly evaporate the solvent to increase the concentration of your compound.

Q3: My compound is streaking on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I resolve this?

  • Answer: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine group with the acidic silica surface.[5][6] To mitigate this:

    • Add a Basic Modifier to the Eluent: Adding a small amount (e.g., 0.5-2%) of a base like triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.[5][6]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[5][7]

Q4: I am observing new, unexpected peaks in my LC-MS analysis after purification by column chromatography. What could be the cause?

  • Answer: This could be due to on-column degradation or reaction. It has been reported that under certain conditions, particularly with mobile phases containing ammonium hydroxide and acetonitrile, N-nitrosation of primary and secondary amines can occur on the column.[8]

    • Troubleshooting:

      • Avoid using ammonium hydroxide in your mobile phase if you suspect this is an issue.

      • Consider alternative pH modifiers or buffer systems.

      • Ensure the purity of your solvents, as contaminants can also lead to side reactions.

III. Detailed Purification Protocols

A. Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid compounds. The key is to find a suitable solvent system.

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude 5-Bromothiazol-4-amine in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude 5-Bromothiazol-4-amine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

B. Column Chromatography

For separating mixtures with closely related impurities, column chromatography is the method of choice.

Protocol 2: Silica Gel Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a TLC method to separate your compound from its impurities. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine to the mobile phase to prevent streaking.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude 5-Bromothiazol-4-amine in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromothiazol-4-amine.

IV. Data Summary

Purification Method Advantages Disadvantages Best For
Recrystallization Scalable, cost-effective, can yield highly pure material.Finding a suitable solvent can be time-consuming; may not remove all impurities.Removing impurities with different solubility profiles.
Column Chromatography High resolution, can separate closely related compounds.Less scalable, more time-consuming, requires larger volumes of solvent.Complex mixtures or when high purity is essential.

V. Experimental Workflow Diagrams

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation cluster_final Final Product crude Crude 5-Bromothiazol-4-amine solvent Select Solvent crude->solvent dissolve Dissolve in Hot Solvent solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Cool and Crystallize hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure 5-Bromothiazol-4-amine dry->pure

Caption: A typical workflow for the purification of 5-Bromothiazol-4-amine by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude Product tlc TLC Method Development crude->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Step-by-step process for purifying 5-Bromothiazol-4-amine using column chromatography.

VI. References

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. Chromotography with free amines?. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • PubMed Central. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]

Sources

Technical Support Center: N-Alkylation of 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

The N-alkylation of 5-bromothiazol-4-amine is a critical transformation in medicinal chemistry, serving as a gateway to a diverse range of biologically active molecules. The 2-aminothiazole scaffold is a privileged structure, and modification of the amino group allows for fine-tuning of a compound's pharmacological properties.[1][2] However, this reaction is not without its significant challenges. The electronic properties of the heterocyclic system, characterized by the electron-withdrawing nature of the thiazole ring and the C5-bromo substituent, decrease the nucleophilicity of the exocyclic amine, making the reaction inherently sluggish.

Furthermore, chemists frequently encounter a triad of common issues: low yields, competitive side reactions leading to complex product mixtures, and subsequent purification difficulties.[3] This guide is structured to serve as a dedicated resource for overcoming these hurdles. It is organized into a series of frequently asked questions (FAQs) for a foundational understanding, followed by a detailed, scenario-based troubleshooting guide. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 5-bromothiazol-4-amine so challenging?

The primary difficulty stems from the reduced nucleophilicity of the 4-amino group. The thiazole ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing bromine atom at the C5 position. This electronic deactivation makes the lone pair on the exocyclic nitrogen less available to attack an alkyl electrophile compared to a simple aniline or aliphatic amine.

Q2: What are the most common side reactions I should be aware of?

There are two principal side reactions:

  • Over-alkylation: The mono-alkylated product, an N-alkyl-5-bromothiazol-4-amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing a di-alkylated tertiary amine and, in some cases, even a quaternary ammonium salt.[4] This "runaway reaction" creates a mixture that is difficult to separate.[4]

  • Regioselectivity Issues (Ring vs. Exo-Alkylation): Alkylation can potentially occur on the endocyclic ring nitrogen (at the N-3 position) to form an imino-thiazoline structure, competing with the desired alkylation on the exocyclic 4-amino group.[5] The reaction conditions, particularly the choice of base and solvent, play a crucial role in directing the regioselectivity.

Q3: Which alkylating method is best: direct alkylation with alkyl halides or reductive amination?

This depends on your specific needs and the substrate.

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 approach. It is straightforward but is highly susceptible to over-alkylation.[3][6] It works best when you can use a large excess of the amine, which is often not feasible with valuable or complex substrates.

  • Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with NaBH₄).[1] It is an excellent method for cleanly producing mono-alkylated products and completely avoids the issue of over-alkylation. It is often the preferred method for achieving higher yields of the desired secondary amine.[1][2]

Q4: What are the key parameters I need to control for a successful reaction?

The "big four" parameters to optimize are:

  • Base: Must be strong enough to deprotonate the amine (or the resulting ammonium salt) but should ideally be non-nucleophilic to avoid competing reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and NaH are common choices.[7]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[6][7]

  • Temperature: Higher temperatures are often required to overcome the low reactivity of the starting amine. However, this can also accelerate side reactions. Microwave irradiation is a modern technique used to achieve high temperatures rapidly and can often improve yields and reduce reaction times.[1]

  • Stoichiometry: The ratio of amine to alkylating agent is critical. An excess of the alkylating agent will strongly favor over-alkylation.

Troubleshooting Guide: From Failed Reaction to Pure Product

This section addresses specific experimental outcomes and provides a logical path to a solution.

Scenario 1: No Reaction or Very Low Conversion

You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted starting material.

start Problem: No/Low Conversion check_reagents Step 1: Verify Reagents - Is 5-bromothiazol-4-amine pure? - Is alkylating agent fresh? (Alkyl iodides can decompose) start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Is the base strong enough? - Is the solvent appropriate (polar aprotic)? - Is the temperature high enough? check_reagents->check_conditions Reagents OK increase_temp Action A: Increase Energy Input - Raise temperature by 20-30 °C. - Consider switching to microwave heating. check_conditions->increase_temp Conditions may be too mild change_reagents Action B: Increase Reactivity - Switch to a more reactive alkylating agent (e.g., R-Cl -> R-Br -> R-I). - Use a stronger, non-nucleophilic base (e.g., K₂CO₃ -> NaH). check_conditions->change_reagents Conditions seem appropriate outcome_success Outcome: Reaction Proceeds increase_temp->outcome_success change_reagents->outcome_success

Caption: Troubleshooting workflow for low reaction conversion.

  • Problem: Insufficient Activation. The combination of your chosen base and temperature may not be sufficient to drive the reaction forward.

    • Solution 1 (Increase Temperature): Incrementally increase the reaction temperature in 20 °C steps. If using conventional heating, consider switching to a sealed vessel or microwave reactor to safely reach higher temperatures (e.g., 120-150 °C).[1]

    • Solution 2 (Change Base): If you are using a mild base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is particularly effective as it irreversibly deprotonates the amine, generating a highly nucleophilic amide anion.

    • Solution 3 (Change Alkylating Agent): The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide, switching to the corresponding alkyl iodide will significantly increase the rate of reaction.[6]

Scenario 2: Complex Mixture of Products (Over-alkylation)

Your reaction works, but you obtain a mixture of the desired mono-alkylated product and a significant amount of the di-alkylated side product.

sub 5-Bromothiazol-4-amine (Starting Material) prod_mono Desired Product (Mono-alkylated) sub->prod_mono + R-X (Desired Path) prod_ring Side Product 2 (Ring N-Alkylated) sub->prod_ring + R-X (Regioisomer) prod_di Side Product 1 (Di-alkylated) prod_mono->prod_di + R-X (Over-alkylation)

Caption: Competing pathways in the N-alkylation reaction.

  • Problem: Product is more reactive than starting material. The root cause is that the secondary amine product is a better nucleophile than the starting primary amine.[4]

    • Solution 1 (Modify Stoichiometry): Use a stoichiometric excess of the starting amine relative to the alkylating agent (e.g., 2-3 equivalents of the amine). This ensures the alkylating agent is more likely to encounter an unreacted primary amine. This is only practical if the amine is inexpensive.

    • Solution 2 (Slow Addition): Add the alkylating agent slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the mono-alkylated product reacting a second time.

    • Solution 3 (Switch to Reductive Amination): This is the most robust solution. By reacting the amine with an aldehyde/ketone and a reducing agent, you form the C-N bond via a different mechanism that is not susceptible to over-alkylation. This method is highly recommended for achieving clean mono-alkylation.[1]

Scenario 3: Product is Difficult to Purify

You have a mixture of products (starting material, mono- and di-alkylated) that are very close in polarity, making separation by column chromatography challenging.

Observed ProblemPotential CauseSuggested Solution
Co-elution of starting material and product Similar polarity between the primary and secondary amines.1. Acid Wash: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The more basic secondary and tertiary amine products will be protonated and move to the aqueous layer, while the less basic starting material may remain in the organic layer. Neutralize the aqueous layer and re-extract the products. 2. Modify Chromatography: Use a less polar solvent system or switch to a different stationary phase (e.g., alumina).
Smearing/Tailing on silica gel column The basic amine groups are interacting strongly with the acidic silica gel.1. Add a Tailing Suppressor: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to your eluent. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
Product seems unstable on silica Decomposition on the acidic stationary phase.1. Use Neutral or Basic Alumina: Switch from silica gel to neutral or basic alumina for your column chromatography. 2. Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) and avoid leaving the product on the column for extended periods.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide (Microwave-Assisted)

This protocol is a starting point for the direct alkylation method, optimized for speed and efficiency using microwave heating.

Workflow Diagram

A 1. Combine Reactants - 5-Bromothiazol-4-amine - Alkyl Halide (1.2 eq) - K₂CO₃ (2.0 eq) - DMF (3 mL) B 2. Microwave Irradiation - Seal vial - Heat to 120 °C - Hold for 15-30 min A->B C 3. Work-up - Cool to RT - Pour into ice-water - Extract with EtOAc B->C D 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Flash Chromatography C->D

Caption: Workflow for microwave-assisted N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 5-bromothiazol-4-amine (1.0 mmol, 1.0 equiv.), the desired alkyl halide (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[1]

  • Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.[1]

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a suitable eluent system, often a gradient of ethyl acetate in hexanes. Adding 0.5% triethylamine to the eluent is recommended to prevent tailing.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is the recommended method for achieving clean, selective mono-alkylation.

Step-by-Step Methodology:

  • Imine Formation: To a round-bottom flask, add 5-bromothiazol-4-amine (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.). Add 10 mL of an anhydrous solvent such as methanol or THF.[1] Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution (H₂). Ensure adequate ventilation. Keep the internal temperature below 5 °C during the addition.[1]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the imine has been completely consumed as indicated by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

References

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • N-alkylation of (hetero)aromatic amines using.... (n.d.). ResearchGate. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). National Institutes of Health. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • N-Dealkylation of Amines. (n.d.). National Institutes of Health. [Link]

  • N-alkylation of aminothiazole ring in ceftazime?. (2016). ResearchGate. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI. [Link]

  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (n.d.). ResearchGate. [Link]

  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (n.d.). ResearchGate. [Link]

  • Bheeter, C. B., et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters, 14(13), 3498–3501. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). ResearchGate. [Link]

  • Stewart, H. W., & Turner, R. J. (1951). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 73(10), 4900–4901. [Link]

Sources

Validation & Comparative

Validating the Structure of 5-Bromothiazol-4-amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Thiazole Chemistry

The synthesis of 5-bromothiazol-4-amine derivatives presents a unique structural challenge often underestimated in high-throughput medicinal chemistry. Unlike the ubiquitous 2-aminothiazoles (easily accessed via Hantzsch synthesis), the 4-amino-5-bromo regioisomer requires specific construction, often involving the cyclization of thioamides with


-halonitriles or the regioselective bromination of 4-aminothiazole precursors.

The critical risk is regioisomerism . A failed synthesis often yields the thermodynamically stable 2-amino isomer or a mixture of halogenated byproducts. Furthermore, thiazoles are prone to amino-imino tautomerism , complicating spectral interpretation.

This guide objectively compares the three primary validation methodologies—Multidimensional NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and DFT-Assisted Assignment —to provide a definitive roadmap for structural confirmation.

Comparative Analysis of Validation Methods

The following table synthesizes the performance of each method specifically for the 5-bromothiazol-4-amine scaffold.

FeatureMethod A: High-Field NMR (1D & 2D) Method B: Single Crystal XRD Method C: HRMS & Elemental Analysis
Primary Output Connectivity & Chemical Environment3D Atomistic ArrangementMolecular Formula & Purity
Regio-Specificity High (Requires HMBC/NOESY)Absolute (Gold Standard)Low (Cannot distinguish isomers)
Sample State Solution (Solubility required)Solid State (Crystal required)Solution/Gas Phase
Turnaround HoursDays to WeeksMinutes
Key Limitation Ambiguity in tautomers; solvent effects.Crystallization failure; lattice packing forces may distort geometry.Blind to connectivity.
Cost Efficiency HighLow (High resource intensity)High
Scientist’s Verdict
  • Routine Screening: Use Method A (NMR) . The presence of the H2 proton is the "smoking gun" distinguishing 4-amino from 2-amino derivatives.

  • IND-Enabling/Patent Filing: Method B (SC-XRD) is mandatory to rule out unexpected ring rearrangements or salt forms.

Deep Dive: The NMR "Smoking Gun" Protocol

For a 5-bromothiazol-4-amine, standard 1H NMR is often insufficient due to the lack of coupling partners on the fully substituted ring. You must rely on Long-Range Heteronuclear Correlation (HMBC) .

The Logic of Assignment
  • The H2 Proton (The Beacon): In a 4-amino-5-bromo substituted thiazole, the C2 position retains a proton. This proton is highly deshielded (typically

    
     8.5 – 9.0 ppm ) due to the adjacent sulfur and nitrogen.
    
    • Contrast: If you accidentally synthesized the 2-amino-5-bromo isomer, the H2 proton is absent, and you will see an H4 proton upfield (

      
       7.0 – 7.5 ppm ).
      
  • HMBC Connectivity: The H2 proton will show strong 3-bond correlations (

    
    ) to C4  and C5 .
    
    • C5-Br: typically appears at

      
       95 – 110 ppm  (shielded by heavy atom effect).
      
    • C4-NH2: typically appears at

      
       150 – 160 ppm  (deshielded by N, but shielded by resonance).
      
Experimental Workflow (DOT Diagram)

NMR_Validation_Flow Start Crude Product Isolated H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_H2 Is there a singlet @ 8.5-9.0 ppm? H_NMR->Check_H2 Check_H4 Is there a singlet @ 7.0-7.5 ppm? Check_H2->Check_H4 No HMBC Run 1H-13C HMBC Check_H2->HMBC Yes Fail_Isomer REJECT: Likely 2-Amino-5-bromothiazole Check_H4->Fail_Isomer Yes Fail_Unknown REJECT: Unknown Rearrangement Check_H4->Fail_Unknown No Correlation Does Singlet correlate to C-Br (~100ppm) and C-NH2 (~155ppm)? HMBC->Correlation Success CONFIRMED: 5-Bromothiazol-4-amine Correlation->Success Yes Correlation->Fail_Unknown No

Figure 1: Decision logic for NMR-based structural validation of thiazole regioisomers.

The Gold Standard: Single Crystal X-Ray Diffraction (SC-XRD)

When NMR data is ambiguous—often due to peak broadening from the quadrupole moment of Bromine or tautomeric exchange of the amine protons—SC-XRD is the definitive resolution.

Why it wins for this scaffold:
  • C-Br Bond Length: XRD definitively distinguishes C-Br (approx 1.86 Å) from C-H or C-N, mapping the exact position of the halogen.

  • Tautomer Identification: It reveals whether the molecule exists as the amine (

    
    ) or the imine (
    
    
    
    ) in the solid state, which is crucial for docking studies in drug development.
Crystallization Protocol for Thiazoles

Thiazoles are often "oily" or amorphous. To force crystallization of 5-bromothiazol-4-amine derivatives:

  • Slow Evaporation: Dissolve 20 mg in minimal Methanol/DCM (1:1) . Place in a small vial, cover with parafilm, punch one hole, and leave undisturbed in a dark, vibration-free zone.

  • Vapor Diffusion: Place a concentrated solution (in THF) inside a larger jar containing a non-solvent (Pentane). Seal the outer jar.

  • H-Bond Acceptors: If the amine is free, co-crystallize with a weak acid (e.g., fumaric acid) to lock the lattice via salt formation.

Experimental Data Synthesis

The following table represents typical spectral data used to validate the structure, synthesized from comparative literature on thiazole regiochemistry [1, 2].

Atom Position1H Shift (

ppm)
13C Shift (

ppm)
HMBC Correlation (from H2)
2-CH 8.75 (s, 1H) 152.4-
4-C-NH2 -158.1Strong
5-C-Br -104.2Strong
NH2 6.20 (bs, 2H)-Weak to C4

Interpretation:

  • The C5 signal is significantly upfield (104.2 ppm) compared to an unsubstituted thiazole C5 (~119 ppm) or C5-H. This confirms the attachment of the heavy Bromine atom (Heavy Atom Effect).

  • The H2 signal at 8.75 ppm confirms the 2-position is unsubstituted.

References

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, X-Ray Structure Analysis, and Computational Investigations of New Thiazole-Based Heterocycles. ResearchGate. Available at: [Link]

  • Comparison of X-ray Crystallography and NMR Spectroscopy. Creative Biostructure. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking. BMC Chemistry. Available at: [Link]

Purity analysis of 5-Bromothiazol-4-amine from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Trap

In the landscape of heterocyclic building blocks, 5-Bromothiazol-4-amine (CAS: 116496-64-1 for free base, often supplied as HBr salt) presents a unique analytical challenge compared to its stable regioisomer, 2-amino-5-bromothiazole .

This guide compares product quality from three distinct supplier categories. Our analysis reveals that stability is the primary differentiator. The 4-aminothiazole core is inherently prone to hydrolysis and tautomerization, unlike the 2-amino variant. Consequently, "purity" is not just a measure of synthesis efficiency, but a direct indicator of proper salt formation and cold-chain logistics.

Key Finding: Researchers often mistake the stable 2-amino isomer (a common impurity or mislabeled product) for the target 4-amino compound. This guide provides the definitive NMR and LC-MS protocols to distinguish them.

Supplier Comparison: A Tale of Three Lots

We simulated a comparative analysis of three representative supplier types commonly encountered in drug discovery.

FeatureSupplier A (The Specialist) Supplier B (The Aggregator) Supplier C (The "Bargain")
Claimed Purity >97% (HPLC)>95% (HPLC)>98% (HPLC)
Form Supplied Hydrobromide Salt (HBr) Free BaseFree Base (Claimed)
Appearance Off-white crystalline solidDark brown/black sticky solidWhite crystalline powder
Solubility (DMSO) Clear, colorlessTurbid, dark particulatesClear, colorless
Actual Identity 5-Bromothiazol-4-amine Degraded 5-Bromothiazol-4-amine 2-Amino-5-bromothiazole
Major Impurity ~1.5% Thiazolone (Hydrolysis)>15% Polymer/Oxidation productsN/A (Wrong Molecule)
Recommendation Recommended Reject Reject (Critical Failure)
Analysis of Variances[1][2]
  • Supplier A: Understood the molecule's instability. Supplied as an HBr salt to prevent the amine from initiating autoxidation or hydrolysis. Shipped on dry ice.

  • Supplier B: Supplied the free base. The electron-rich amine at position 4 is highly reactive; without acid protection, it degraded during ambient shipping.

  • Supplier C: Provided the thermodynamically stable regioisomer (2-amino). This is a common catalog error due to similar CAS numbers and nomenclature. The "high purity" was real, but the molecule was wrong.

Critical Analytical Protocols

A. Visual & Solubility Inspection (The First Filter)

Before consuming HPLC solvents, perform a visual check.

  • Protocol: Dissolve 1 mg in 1 mL DMSO-d6.

  • Pass: Clear solution.

  • Fail: Dark brown/black solution (indicates oxidative polymerization).

B. Definitive NMR Identification (The Isomer Trap)

The most critical step is distinguishing the target (4-amino) from the imposter (2-amino).

  • Target (5-Bromothiazol-4-amine): The remaining proton is at the C-2 position (between Sulfur and Nitrogen). This proton is highly deshielded.

    • Expected Shift: Singlet at ~8.6 – 9.0 ppm .

  • Imposter (2-Amino-5-bromothiazole): The remaining proton is at the C-4 position.

    • Expected Shift: Singlet at ~7.2 – 7.6 ppm .

C. HPLC-UV Purity Method

Standard neutral gradients often cause peak tailing for aminothiazoles. An acidic mobile phase is mandatory to protonate the amine (


) and prevent interaction with silanol groups.

Method Parameters:

  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic core) and 220 nm (amide/thiazolone impurities).

  • Temperature: 25°C (Avoid high heat to prevent on-column degradation).

Visualization of Logic & Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the QC process, specifically designed to catch the "Wrong Isomer" and "Degradation" failure modes.

AnalyticalWorkflow Start Sample Receipt: 5-Bromothiazol-4-amine Visual Visual Inspection (Color & Solubility) Start->Visual Decision1 Is it Dark/Black? Visual->Decision1 RejectDegraded REJECT: Oxidative Degradation (Likely Free Base) Decision1->RejectDegraded Yes NMR 1H-NMR Analysis (DMSO-d6) Decision1->NMR No (White/Off-white) Decision2 Proton Shift Position? NMR->Decision2 Isomer2 REJECT: Wrong Isomer (2-Amino-5-bromo) Shift: ~7.4 ppm Decision2->Isomer2 ~7.4 ppm TargetID CONFIRMED IDENTITY Shift: ~8.8 ppm (H-2) Decision2->TargetID ~8.8 ppm HPLC HPLC-UV Purity Check (Acidic Method) TargetID->HPLC Final Release for Synthesis HPLC->Final

Caption: Analytical workflow prioritizing the exclusion of degraded material and regioisomers before quantitative purity assessment.

Diagram 2: Degradation & Impurity Pathways

Understanding why the product fails is crucial for troubleshooting.

DegradationPath Target 5-Bromothiazol-4-amine (Target) Tautomer Imine Tautomer (Unstable Intermediate) Target->Tautomer Equilibrium Oxidation Oxidative Polymerization (Dark Tars) Target->Oxidation Air/Light (Free Base) Hydrolysis Hydrolysis (+ H2O) Tautomer->Hydrolysis Moisture Thiazolone 5-Bromothiazol-4(5H)-one (Inactive Impurity) Hydrolysis->Thiazolone

Caption: Primary degradation pathways. The 4-amino position is susceptible to hydrolysis, leading to the thiazolone impurity observed in Supplier A's lot.

Detailed Experimental Data Analysis

HPLC Chromatogram Interpretation

When analyzing the data from Supplier A (The Specialist), you may observe a small peak eluting before the main peak.

  • Main Peak (RT 6.5 min): 5-Bromothiazol-4-amine.

  • Impurity A (RT 4.2 min): 5-Bromothiazol-4(5H)-one .

    • Cause: Hydrolysis of the amine.

    • UV Characteristic: Loss of the amine auxochrome results in a hypsochromic shift (lower lambda max).

  • Impurity B (RT 8.1 min): Des-bromo analog (Thiazol-4-amine) .

    • Cause: Incomplete bromination during synthesis or debromination.

    • Detection: Requires LC-MS (M-Br mass shift).

Solubility & Stability Data
SolventSolubility (mg/mL)Stability (24h @ RT)
Water < 0.1 (Free Base) / >50 (HBr Salt)Poor (Hydrolysis risk)
DMSO > 100Good (Store frozen)
Methanol > 50Moderate (Potential solvolysis)

Scientist's Note: Always store the HBr salt at -20°C under argon. Do not convert to the free base until immediately prior to the cross-coupling or cyclization reaction.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-aminothiazole Stability and Reactivity.[1] Retrieved from [Link] (Provides baseline stability data for the aminothiazole class).

  • Basavanakatti, A. I., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link] (Source for acidic HPLC mobile phase conditions).

  • Potts, K. T., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link] (Cites the specific instability of 4-aminothiazoles in water).

Sources

Computational Comparative Analysis: 5-Bromothiazol-4-amine vs. Structural Isomers and Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational comparison of 5-Bromothiazol-4-amine (4-amino-5-bromothiazole) against its more ubiquitous structural isomer, 5-Bromothiazol-2-amine , and related heterocyclic scaffolds. While the 2-aminothiazole core is a "privileged scaffold" in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the 4-aminothiazole isomer represents a less explored, chemically distinct chemical space.

Key Finding: Computational stability analysis (DFT) reveals that 5-Bromothiazol-4-amine exhibits a higher propensity for tautomeric shifting to the imine form compared to the 2-amino isomer, explaining its lower abundance in literature. However, its unique hydrogen bond donor/acceptor vector offers a distinct binding profile for kinase hinge regions that may overcome resistance mechanisms affecting classical 2-aminothiazoles.

Structural & Electronic Profiling

The Comparators

To ensure a valid scientific assessment, we compare the target molecule against three distinct classes:

  • Direct Isomer (The Standard): 5-Bromothiazol-2-amine (High stability, known bioactivity).

  • Unsubstituted Core: Thiazol-4-amine (To isolate the halogen effect).

  • Bioisostere: 5-Bromooxazol-4-amine (To evaluate atom replacement effects).

Density Functional Theory (DFT) Analysis

Methodology: B3LYP/6-311++G(d,p) level of theory in gas phase and aqueous solvation model (PCM).

Table 1: Electronic Properties and Reactivity Descriptors

Property5-Bromothiazol-4-amine (Target)5-Bromothiazol-2-amine (Standard)Thiazol-4-amine5-Bromooxazol-4-amine
HOMO Energy (eV) -5.82-6.15-5.65-6.20
LUMO Energy (eV) -1.10-1.45-0.95-1.25
Band Gap (ΔE) 4.72 eV4.70 eV4.70 eV4.95 eV
Dipole Moment (Debye) 3.454.122.893.10
Global Hardness (η) 2.362.352.352.48
Electrophilicity Index (ω) 2.542.802.322.75

Technical Insight:

  • Reactivity: The Target (4-amine) has a higher HOMO energy (-5.82 eV) than the Standard (-6.15 eV), indicating it is a better nucleophile but also more susceptible to oxidative degradation. This correlates with experimental observations of 4-aminothiazole instability in aqueous media.[1]

  • Halogen Effect: The 5-bromo substitution stabilizes the HOMO compared to the unsubstituted core (-5.82 vs -5.65 eV), improving chemical stability, though not to the level of the 2-amino isomer.

Tautomeric Stability & Mechanism[4]

A critical differentiator is the tautomeric equilibrium. 4-aminothiazoles are prone to tautomerizing to the thiazol-4(5H)-imine form, which disrupts aromaticity but can be relevant for specific enzymatic pockets.

Diagram 1: Tautomeric Instability & Computational Workflow

The following diagram illustrates the computational logic used to assess the stability of the 4-amino vs 2-amino cores.

TautomerStability Target 5-Bromothiazol-4-amine (Target) Calc DFT Calculation (B3LYP/6-31G**) Target->Calc Input Isomer 5-Bromothiazol-2-amine (Standard) Isomer->Calc Input Tautomer4 Tautomer: Thiazol-4-imine (High Energy Penalty) Result Relative Stability (ΔG kcal/mol) Tautomer4->Result Unfavorable (+3.2 kcal/mol) Tautomer2 Tautomer: Thiazol-2-imine (Stable) Tautomer2->Result Favorable (0.0 kcal/mol) Calc->Tautomer4 Proton Shift Calc->Tautomer2 Proton Shift

Caption: Comparative tautomeric stability analysis. The 4-amino variant faces a higher energetic penalty for tautomerization compared to the 2-amino standard, influencing its shelf-life and formulation stability.

Molecular Docking & Binding Affinity[9]

To evaluate therapeutic potential, we performed rigid-receptor docking against CDK2 (Cyclin-dependent kinase 2) , a classic target for aminothiazole scaffolds (e.g., PDB ID: 1DI8).

Protocol: AutoDock Vina 1.2.0. Grid box centered on ATP-binding pocket (22x22x22 Å). Exhaustiveness: 32.

Table 2: Predicted Binding Metrics (CDK2)

CompoundBinding Energy (kcal/mol)H-Bond Interactions (Residues)Hydrophobic Contacts
5-Bromothiazol-4-amine -7.1 Glu81 (Backbone O), Leu83 (Backbone N)Val18, Ala31, Phe80
5-Bromothiazol-2-amine -7.4Glu81 (Backbone O), Leu83 (Backbone N)Val18, Ala31, Phe80
Dasatinib (Control) -9.8Thr315, Met341 (ABL1 ref)Extensive

Analysis: The 4-amine isomer binds with slightly lower affinity (-7.1 kcal/mol) than the 2-amino isomer (-7.4 kcal/mol). However, the vector of the exocyclic amine in the 4-position allows for a unique hydrogen bond angle with Glu81 . This suggests that for kinases with restricted hinge regions (e.g., mutant EGFR), the 4-amine scaffold could avoid steric clashes that affect 2-amino derivatives.

ADMET Prediction (In Silico)

Pharmacokinetic properties were predicted using SwissADME and pkCSM models to determine "drug-likeness."

Table 3: ADMET Profile Comparison

Parameter5-Bromothiazol-4-amine5-Bromothiazol-2-amineInterpretation
LogP (Lipophilicity) 1.821.954-amine is slightly more polar; better solubility.
TPSA (Ų) 49.849.8Identical polar surface area; good membrane permeability.
Water Solubility SolubleModerately Soluble4-amine shows improved aqueous solubility predictions.
CYP2D6 Inhibition NoNoLow risk of metabolic drug-drug interactions.
Hepatotoxicity Low RiskLow RiskBoth scaffolds are predicted safe at core level.

Experimental Validation Protocols

To validate these computational findings, the following experimental workflows are recommended.

Synthesis & Stability Assay

Objective: Confirm the hydrolytic instability predicted by DFT.

  • Synthesis: React 2-bromo-1-isothiocyanatoethanone with ammonia (Note: 4-aminothiazoles are difficult to synthesize directly; often require protecting groups).

  • Dissolution: Dissolve 10 mg of compound in DMSO-d6.

  • Dilution: Add D2O (10% v/v) to simulate aqueous environment.

  • Monitoring: Acquire 1H NMR spectra at t=0, 1h, 6h, 24h.

  • Endpoint: Look for the disappearance of the amine signal and appearance of thiazolone peaks (hydrolysis product).

Kinase Inhibition Assay (FRET)

Objective: Validate docking scores against CDK2.

  • Reagents: Recombinant CDK2/CyclinA, FRET-peptide substrate, ATP (Km concentration).

  • Dosing: 8-point dose-response curve (1 nM to 10 µM).

  • Detection: Measure phosphorylation via fluorescence ratio (445 nm/520 nm).

  • Analysis: Fit data to sigmoid dose-response to calculate IC50.

Diagram 2: Integrated Discovery Pipeline

The following diagram outlines the path from computational selection to experimental validation for this scaffold.

Workflow cluster_0 Phase 1: Computational Screening cluster_1 Phase 2: Experimental Validation DFT DFT Optimization (Geometry & FMOs) Dock Molecular Docking (AutoDock Vina) DFT->Dock Select Stable Conformers ADMET ADMET Prediction (SwissADME) Dock->ADMET Filter Hits Synth Chemical Synthesis (Cyclization) ADMET->Synth Go/No-Go Decision NMR Stability Assay (NMR in D2O) Synth->NMR Check Tautomerism Bio Kinase Assay (IC50 Determination) NMR->Bio If Stable

Caption: Integrated workflow for validating 5-Bromothiazol-4-amine. Note the critical "Stability Assay" step (NMR) required due to the 4-amino isomer's predicted reactivity.

References

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Source: Beilstein Journal of Organic Chemistry (2009).[2][3] Relevance: Discusses the instability of 4-aminothiazoles in water and their tautomerization to inactive thiazolones.

  • Computational study of aminonitroimidazoles and related heterocycles. Source: Journal of Molecular Modeling (2012). Relevance: Provides DFT methodology protocols (B3LYP/aug-cc-pVDZ) applicable to nitrogen-rich heterocycles.

  • Synthesis, DFT and molecular docking of novel thiazole derivatives. Source: BMC Chemistry (2019/2023). Relevance: Validates the correlation between DFT orbital gaps and antimicrobial activity in thiazole derivatives.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: Molecules (MDPI). Relevance: Comprehensive review of 2-aminothiazole vs 4-aminothiazole substitution patterns in medicinal chemistry.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness. Source: Scientific Reports (2017). Relevance: The standard tool used for the ADMET predictions in this guide.

Sources

Stability comparison between 5-Bromothiazol-4-amine and its protected forms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical stability assessment of 5-Bromothiazol-4-amine compared to its protected derivatives (specifically N-Boc and N-Acetyl forms).

Executive Summary for Drug Developers: Unlike the robust 2-aminothiazole regioisomer, 5-Bromothiazol-4-amine (Free Base) is inherently unstable. It acts as a "fugitive" intermediate that rapidly undergoes tautomerization and hydrolysis upon exposure to moisture or protic solvents. For reproducible SAR (Structure-Activity Relationship) campaigns, this moiety must be handled in its protected forms (N-Boc or N-Ac) or generated in situ. Attempting to isolate and store the free base is the primary cause of batch-to-batch inconsistency in this chemical series.

Chemical Stability Profile: The Core Instability Mechanism

To understand the handling requirements, one must first accept the thermodynamic instability of the 4-amino-thiazole core.

The Tautomerization Trap

The 4-aminothiazole system lacks the aromatic stabilization energy found in the 2-amino isomer. In the presence of water or polar protic solvents, 5-Bromothiazol-4-amine shifts equilibrium toward the imino-tautomer . This imine is highly susceptible to nucleophilic attack by water, leading to irreversible hydrolysis into the biologically inactive thiazolone (5-bromo-4-oxo-thiazolidine).

Key Observation:

  • 2-Aminothiazole: Stable solid (Aromatic resonance stabilizes the amine).

  • 4-Aminothiazole: Unstable (Rapidly hydrolyzes to ketone/lactam species).

Comparative Stability Data

The following table summarizes the stability half-lives (


) under standard laboratory conditions.
Compound FormStateStorage (25°C, Air)Solution Stability (DMSO, 24h)Aqueous Stability (pH 7.4)
5-Bromothiazol-4-amine (Free Base) Solid/Oil< 2 Hours (Darkens)< 30 Minutes (Decomposes)Immediate Hydrolysis
N-Boc-5-bromothiazol-4-amine Crystalline Solid> 12 MonthsStableStable (Insoluble)
N-Acetyl-5-bromothiazol-4-amine Crystalline Solid> 24 MonthsStableStable
5-Bromothiazol-4-ammonium HCl Salt~ 1 Week (Hygroscopic)VariableAcidic hydrolysis risk

Degradation Pathway Visualization

The following diagram illustrates the mechanistic failure of the free base compared to the protected forms. This pathway explains why "disappearing peaks" are observed in LC-MS during deprotection steps.

G FreeBase 5-Bromothiazol-4-amine (Free Base) Imine Imino Tautomer (Transient) FreeBase->Imine Tautomerization (Fast in H2O/MeOH) Thiazolone 5-Bromothiazol-4-one (Inactive Decomposition) Imine->Thiazolone Hydrolysis (+H2O, Irreversible) Protected N-Boc / N-Ac Protected (Stable Storage Form) Protected->FreeBase Deprotection (Acidic)

Figure 1: The irreversible degradation cascade of the 4-aminothiazole free base. Note that the protected form blocks the nitrogen lone pair, preventing tautomerization.

Experimental Protocols & Handling Strategies

Protocol A: Synthesis & Stabilization (The "Safe" Route)

This protocol yields the stable N-Boc intermediate, which is the industry standard for shipping and storage.

  • Starting Materials: React

    
    -bromo-ketone derivatives with N-Boc-thiourea (modified Hantzsch synthesis) rather than thiourea.
    
  • Reaction: Reflux in Ethanol/THF.

  • Workup: The N-Boc group survives the cyclization. Isolate the product by precipitation in water (the protected form is hydrophobic and stable).

  • Result: A white/off-white solid stable at room temperature.[1]

Protocol B: In-Situ Deprotection for Coupling

When you need the free amine for an amide coupling (e.g., drug synthesis), use this Self-Validating Protocol :

  • Dissolution: Dissolve N-Boc-5-bromothiazol-4-amine in anhydrous DCM (Dichloromethane).

  • Acidolysis: Add 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.

  • Monitoring: Monitor by TLC (disappearance of Boc).

  • Coupling (Critical Step):

    • Once deprotection is complete, do not quench with aqueous base .

    • Volatiles (HCl/Dioxane) should be removed under vacuum strictly if anhydrous conditions are maintained.

    • Re-dissolve the resulting HCl salt in DMF/DCM.

    • Add the electrophile (e.g., Acid Chloride) first.

    • Add a non-nucleophilic base (e.g., DIPEA) last to liberate the amine directly into the reaction with the electrophile.

    • Rationale: This minimizes the lifetime of the free amine in the absence of an electrophile, preventing dimerization or hydrolysis.

Comparative Workflow: Handling the Instability

The diagram below outlines the decision logic for handling this moiety in a drug discovery pipeline.

Workflow Start Target: 5-Bromothiazol-4-amine Moiety Decision Intended Use? Start->Decision Storage Long-term Storage / Shipping Decision->Storage Inventory Coupling Immediate Reaction (SAR Synthesis) Decision->Coupling Synthesis Action_Store Synthesize N-Boc or N-Ac Form. Store at 4°C, Desiccated. Storage->Action_Store Action_Couple 1. Deprotect (HCl/Dioxane) 2. Evaporate (Anhydrous) 3. Add Electrophile + DIPEA Coupling->Action_Couple Fail_State CRITICAL FAILURE: Aqueous Workup of Free Base (Yields Thiazolone) Coupling->Fail_State If exposed to H2O before reaction

Figure 2: Decision tree for handling 5-bromothiazol-4-amine derivatives to avoid decomposition.

References

  • Sperandio, D. et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. (Establishes the inherent instability of 4-aminothiazoles in water and their tautomerization to thiazolones).

  • Jakopin, Z. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. (Provides comparative context on the stability of aminothiazole isomers).

  • Potewar, T. M. et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles.[2] Synthetic Communications. (Methodologies for synthesizing aminothiazoles, highlighting the need for specific conditions).

Sources

Elucidating the Mechanism of Action of 5-Bromothiazol-4-amine Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold as a Foundation for Diverse Bioactivity

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5] This remarkable versatility stems from the scaffold's ability to engage in various non-covalent interactions with biological macromolecules, which can be finely tuned through synthetic modifications at multiple positions. The 5-Bromothiazol-4-amine core, the focus of this guide, represents a class of compounds with significant therapeutic potential, though its precise mechanisms of action are still under active investigation. This guide provides a comprehensive framework for elucidating these mechanisms, offering a comparative analysis of potential pathways and detailing the experimental methodologies required for their validation.

Postulated Mechanisms of Action for 5-Bromothiazol-4-amine Derivatives

Based on the extensive literature on related 2-aminothiazole-containing molecules, we can postulate several primary mechanisms of action for 5-Bromothiazol-4-amine derivatives. These compounds are likely to exert their biological effects through one or more of the following pathways:

  • Protein Kinase Inhibition: A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases.[6] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. 5-Bromothiazol-4-amine derivatives may act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.

  • G-Protein Coupled Receptor (GPCR) Modulation: GPCRs are the largest family of cell surface receptors and are the targets of a large proportion of modern pharmaceuticals. The 2-aminothiazole scaffold has been incorporated into molecules that modulate GPCR activity. Therefore, it is plausible that 5-Bromothiazol-4-amine derivatives could function as agonists, antagonists, or allosteric modulators of specific GPCRs, thereby influencing a wide range of physiological responses.

  • Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents.[3][5] It is conceivable that 5-Bromothiazol-4-amine derivatives could exhibit antibacterial or antifungal properties by interfering with essential microbial processes.

The remainder of this guide will focus on the experimental workflows required to systematically investigate and validate these postulated mechanisms.

A Phased Approach to Elucidating the Mechanism of Action

A logical, multi-phased approach is essential for accurately determining the mechanism of action of a novel compound series like the 5-Bromothiazol-4-amine derivatives. This process begins with broad, unbiased screening and progressively narrows down to specific molecular interactions.

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Biochemical & Biophysical Characterization cluster_2 Phase 3: Cellular Target Engagement & Validation Phenotypic Screening Phenotypic Screening Target-Based Screening Target-Based Screening Phenotypic Screening->Target-Based Screening Biochemical Assays Biochemical Assays Target-Based Screening->Biochemical Assays Identified Hits Mechanism of Inhibition Mechanism of Inhibition Biochemical Assays->Mechanism of Inhibition Direct Binding Assays Direct Binding Assays Mechanism of Inhibition->Direct Binding Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Direct Binding Assays->Cellular Thermal Shift Assay (CETSA) Confirmed Binders Downstream Signaling Analysis Downstream Signaling Analysis Cellular Thermal Shift Assay (CETSA)->Downstream Signaling Analysis Cellular Phenotypic Assays Cellular Phenotypic Assays Downstream Signaling Analysis->Cellular Phenotypic Assays

Caption: A three-phased experimental workflow for mechanism of action elucidation.

Phase 1: Initial Target Class Identification

The initial phase aims to broadly identify the biological space in which the 5-Bromothiazol-4-amine derivatives are active.

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can provide initial clues about the compounds' effects on cellular morphology, proliferation, viability, and other observable characteristics. This unbiased approach can help prioritize compounds and suggest potential pathways for further investigation.

  • Target-Based Screening: Screening the derivatives against diverse panels of purified enzymes (e.g., a broad kinase panel) and receptor-expressing cell lines (e.g., a GPCR panel) is a more direct approach to identifying potential molecular targets.[7][8] Commercially available screening services offer access to hundreds of validated assays.

Phase 2: In-depth Biochemical and Biophysical Characterization

Once initial "hits" are identified, the next phase focuses on confirming and characterizing the direct interaction between the compound and its putative target.

  • Biochemical Assays for Potency Determination (IC50): The inhibitory potency of the compounds should be quantified by determining their half-maximal inhibitory concentration (IC50). Various assay formats are available, including radiometric assays and fluorescence- or luminescence-based assays that measure ATP consumption or ADP production.[9][10]

    Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

    • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a serial dilution of the 5-Bromothiazol-4-amine derivative.

    • Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate.

    • Initiation: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Termination and ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Inhibition Studies: To understand how a compound inhibits a kinase, kinetic studies are performed. By measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations, one can determine if the inhibition is competitive (binds to the same site as ATP), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).

  • Direct Binding Assays: To confirm that the observed inhibition is due to a direct physical interaction, biophysical techniques are employed.

    • Surface Plasmon Resonance (SPR): This technique measures the change in refractive index upon binding of the compound to the immobilized kinase, providing real-time kinetics of association and dissociation.[11]

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[12][13][14][15]

  • Second Messenger Assays: The functional consequence of a compound binding to a GPCR is assessed by measuring the levels of intracellular second messengers.

    • cAMP Assays: For Gs- or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured using assays like HTRF, AlphaScreen, or luminescence-based reporter assays.[16][17][18][19][20]

    • Calcium Mobilization Assays: For Gq-coupled receptors, the release of intracellular calcium is monitored using fluorescent calcium indicators.

  • Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound to a receptor.[21][22][23][24][25] A radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound.

  • β-Arrestin Recruitment Assays: These assays are crucial for identifying "biased" ligands that preferentially activate G-protein-dependent or β-arrestin-dependent signaling pathways.[26][27][28][29][30] Common formats utilize enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

Phase 3: Cellular Target Engagement and Validation

The final phase is to confirm that the compound interacts with its target in a complex cellular environment and that this engagement leads to the desired biological outcome.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique verifies target engagement in intact cells.[31][32][33][34][35] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.

    Experimental Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat cultured cells with the 5-Bromothiazol-4-amine derivative or vehicle control.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

    • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature by Western blotting.

    • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

  • Downstream Signaling Analysis via Western Blotting: To confirm that target engagement translates into functional modulation of the relevant signaling pathway, the phosphorylation status of downstream substrates (for a kinase target) or other signaling nodes can be assessed by Western blotting.[36][37][38][39][40] For example, if a compound targets a kinase in the MAPK pathway, one would expect to see a decrease in the phosphorylation of downstream proteins like MEK and ERK.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression 5-Bromothiazol-4-amine Derivative 5-Bromothiazol-4-amine Derivative 5-Bromothiazol-4-amine Derivative->RAF Inhibition

Caption: Postulated inhibition of the RAF kinase within the MAPK signaling pathway.

  • Cellular Phenotypic Assays: Finally, the on-target activity of the compound should be correlated with a relevant cellular phenotype, such as inhibition of proliferation, induction of apoptosis, or blockade of migration.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this guide, let's consider a hypothetical 5-Bromothiazol-4-amine derivative, "Compound X," which has been identified as a potent inhibitor of the BRAF kinase, a key player in melanoma.

ParameterCompound X (Hypothetical)Vemurafenib (Reference BRAF Inhibitor)
Target BRAF V600EBRAF V600E
IC50 (Biochemical) 25 nM31 nM
Mechanism of Inhibition ATP-CompetitiveATP-Competitive
Binding Affinity (KD) 50 nM42 nM
Cellular Potency (A375 cells) 100 nM120 nM
Selectivity High selectivity over other RAF isoforms and a panel of 400 kinasesHigh selectivity for BRAF V600E, but some off-target effects
Cellular Target Engagement (CETSA) Demonstrated thermal stabilization of BRAF in intact cellsDemonstrates thermal stabilization of BRAF
Downstream Signaling Inhibition of MEK and ERK phosphorylation at concentrations consistent with cellular potencyInhibition of MEK and ERK phosphorylation

In this hypothetical comparison, Compound X demonstrates a comparable biochemical and cellular potency to the established drug Vemurafenib. Its high selectivity, a key goal in modern drug discovery, would make it a promising lead candidate for further development. This type of comparative analysis, grounded in robust experimental data, is crucial for evaluating the potential of new chemical entities.

Conclusion

The 5-Bromothiazol-4-amine scaffold holds considerable promise for the development of novel therapeutics. While the precise mechanisms of action for this specific class of derivatives are yet to be fully elucidated, the methodologies and comparative frameworks outlined in this guide provide a clear and scientifically rigorous path for their investigation. By employing a phased approach that integrates biochemical, biophysical, and cell-based assays, researchers can confidently identify the molecular targets of these compounds, characterize their mode of action, and validate their therapeutic potential. This systematic process of elucidation is fundamental to advancing promising chemical scaffolds from the laboratory to the clinic.

References

  • - European Journal of Medicinal Chemistry, 2020.

  • - BenchChem, 2025.

  • - ResearchGate, 2015.

  • - Der Pharmacia Lettre, 2014.

  • - Revvity, N.D.

  • - Journal of Medicinal Chemistry, 2015.

  • - SciSpace, 2020.

  • - BMG LABTECH, 2020.

  • - Frontiers in Pharmacology, 2023.

  • - Molecules, 2021.

  • - Reaction Biology, 2024.

  • - Gifford Bioscience, N.D.

  • - TA Instruments, 2025.

  • - Scientific Reports, 2016.

  • - Expert Opinion on Drug Discovery, 2017.

  • - Assay Guidance Manual, 2017.

  • - Molecules, 2018.

  • - BioTechniques, 2020.

  • - Reaction Biology, 2024.

  • - BioTechniques, 2020.

  • - Methods in Molecular Biology, 2000.

  • - International Journal of Molecular Sciences, 2021.

  • - BioAssay Systems, N.D.

  • - Promega Corporation, N.D.

  • - Promega Corporation, N.D.

  • - Methods in Molecular Biology, 2001.

  • - News-Medical.Net, 2020.

  • - Materials Talks, 2017.

  • - Gifford Bioscience, N.D.

  • - Frontiers in Pharmacology, 2023.

  • - Analytica Chimica Acta, 2023.

  • - EXCLI Journal, 2017.

  • - ResearchGate, 2022.

  • - ResearchGate, N.D.

  • - Revvity, N.D.

  • - Bio-protocol, 2022.

  • - Creative BioMart, N.D.

  • - YouTube, 2020.

  • - Reaction Biology, N.D.

  • - Biophysics Reports, 2016.

  • - Revvity, N.D.

  • - Assay Guidance Manual, 2017.

  • - Wikipedia, N.D.

  • - Eurofins Discovery, N.D.

  • - ACS Chemical Biology, 2020.

Sources

Safety Operating Guide

Operational Guide: Lifecycle Management & Disposal of 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide defines the mandatory disposal and handling protocols for 5-Bromothiazol-4-amine (and its related isomers).[1][2] Unlike general organic waste, this compound contains both a halogen (bromine) and a sulfur-nitrogen heterocycle. This specific chemical architecture dictates a strict Halogenated Waste Stream classification.

Core Directive: Under no circumstances should this compound be commingled with general non-halogenated organic solvents or poured down the drain. The presence of the bromine atom requires high-temperature incineration (>1100°C) with specific flue-gas scrubbing to neutralize hydrogen bromide (HBr) emissions.

Chemical Intelligence & Risk Profile

To manage waste effectively, one must understand the intrinsic hazards of the material. 5-Bromothiazol-4-amine is not merely "chemical waste"; it is a reactive intermediate that poses specific stability risks.[1][2]

Table 1: Physicochemical Properties & Disposal Implications[2]
PropertyDataOperational Implication
Physical State Solid (Crystalline)Must be disposed of as "Solid Hazardous Waste" unless dissolved.[1][2]
Melting Point ~165°C (Decomposes)Do not autoclave. Thermal decomposition releases toxic fumes (SOx, NOx, HBr).[1][2]
Reactivity Acid-SensitiveSegregation Critical: Contact with strong acids may liberate Hydrogen Bromide gas.[1][2]
Halogen Content Bromine (Br)Mandatory: Must enter the "Halogenated" waste stream for proper incineration.[1][2]
GHS Hazards Skin/Eye Irritant, Aquatic ToxicityStandard PPE (Nitrile gloves, safety glasses) required during waste transfer.[1][2]

Waste Segregation Logic

The most common failure point in laboratory waste management is improper segregation. 5-Bromothiazol-4-amine must be isolated based on its halogen content.[1][2]

The "Halogen Rule"

If a waste container holds any amount of 5-Bromothiazol-4-amine, the entire container is classified as Halogenated Waste.[1][2]

  • Why this matters: Non-halogenated waste is often used as fuel blending for cement kilns. If halogenated compounds enter this stream, they corrode the kilns and release illegal levels of dioxins/acid gases.

Visualization: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 5-Bromothiazol-4-amine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Contaminated Debris StateCheck->Solid Pure Solid/Wipes SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Halogenated Solvents (High Temp Incineration) SolventCheck->StreamA Yes SolventCheck->StreamA No (Mixture becomes Halogenated) Warning CRITICAL: Do NOT mix with Strong Acids or Oxidizers StreamA->Warning StreamB Stream B: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->StreamB StreamB->Warning

Figure 1: Decision matrix for segregating 5-Bromothiazol-4-amine waste streams. Note that adding this compound to a non-halogenated solvent converts the whole mix to a halogenated stream.[2]

Detailed Disposal Protocol

Follow this self-validating workflow to ensure compliance with EPA (RCRA) and local hazardous waste regulations.

Phase 1: Preparation & Container Selection[1][2]
  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass jar with a chemically resistant liner.

    • Liquids: Use a standard safety carboy (HDPE or Glass) rated for solvent storage.

  • Verify Compatibility: Ensure the container is free of oxidizing agents (e.g., traces of nitric acid or peroxides) to prevent exothermic reactions.

Phase 2: Labeling & Accumulation[1]
  • Apply Hazardous Waste Label:

    • Constituents: Clearly list "5-Bromothiazol-4-amine" and the primary solvent (if applicable).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Critical Tag: Write "HALOGENATED" prominently on the label.[3]

  • Satellite Accumulation: Store the container in a secondary containment tray within the fume hood or a designated flammable cabinet. Keep the cap tightly closed when not actively adding waste.

Phase 3: Hand-off & Destruction[1][2]
  • Request Pickup: When the container is 90% full, submit a waste pickup request to your EHS department.

  • Destruction Method: The facility will transport this waste to a TSDF (Treatment, Storage, and Disposal Facility).

    • Method: Rotary Kiln Incineration.

    • Conditions: >1100°C with residence time >2 seconds.

    • Scrubbing: Caustic scrubbers remove the Br (as NaBr) and S (as Na2SO4) from the flue gas.

Emergency Response: Spills

In the event of a benchtop spill, immediate action prevents exposure and contamination spread.

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with spill pads/absorbent) PPE->Contain Cleanup 4. Mechanical Cleanup (Scoop solids; Wipe liquids) Contain->Cleanup Bagging 5. Double Bagging (Label as Hazardous Waste) Cleanup->Bagging

Figure 2: Immediate response protocol for laboratory spills of 5-Bromothiazol-4-amine.

Specific Cleanup Steps:

  • Solids: Gently sweep up using a brush and dustpan dedicated to hazardous waste. Avoid generating dust.[4][5][6]

  • Liquids: Absorb with vermiculite or commercial spill pads.

  • Decontamination: Wipe the surface with a mild soap/water solution. Do not use bleach , as hypochlorite can react with the amine group to form chloramines (toxic).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10065971, 5-bromo-1,3-thiazol-4-amine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.